Technical Documentation Center

3-(Azetidin-3-yl)-5-fluoropyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(Azetidin-3-yl)-5-fluoropyridine
  • CAS: 1260779-41-6

Core Science & Biosynthesis

Foundational

3-(Azetidin-3-yl)-5-fluoropyridine chemical structure and properties

Topic: 3-(Azetidin-3-yl)-5-fluoropyridine: Chemical Structure, Synthesis, and Properties Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(Azetidin-3-yl)-5-fluoropyridine: Chemical Structure, Synthesis, and Properties Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Strategic Value of the Scaffold

3-(Azetidin-3-yl)-5-fluoropyridine (CAS: 2490375-49-8 for the dihydrochloride salt) represents a high-value molecular scaffold in modern medicinal chemistry. It combines two privileged motifs: the azetidine ring , a strained, metabolically stable surrogate for larger saturated heterocycles, and the 5-fluoropyridine core, a moiety tuned for reduced basicity and oxidative resistance.

This guide provides a comprehensive technical analysis of this molecule, detailing its structural advantages, a robust synthesis protocol via Negishi cross-coupling, and its physicochemical profile.

Structural Analysis & Design Rationale

2.1. The "Magic Methyl" Effect of Ring Contraction

Replacing a piperidine or pyrrolidine ring with an azetidine (the "azetidine switch") often results in improved physicochemical properties.

  • Lipophilicity (LogD): Azetidines typically lower LogD compared to their six-membered counterparts, improving solubility.

  • Basicity (pKa): The increased s-character of the lone pair in the strained ring lowers the pKa of the amine (typically by ~1 unit vs. pyrrolidine), potentially improving permeability and reducing hERG liability.

  • Vector Alignment: The 3,3-disubstitution pattern (or 1,3- in this case) offers a unique exit vector, projecting substituents into specific pockets of a protein target (e.g., kinase hinge regions).

2.2. The Role of the Fluorine Atom

The fluorine atom at the 5-position of the pyridine ring serves three critical functions:

  • Metabolic Blocking: It obstructs a primary site of oxidative metabolism (cytochrome P450 oxidation), extending the half-life (

    
    ) of the parent molecule.
    
  • Electronic Modulation: The strong electronegativity of fluorine inductively withdraws electron density from the pyridine nitrogen, lowering its pKa. This reduces the desolvation penalty upon binding to hydrophobic pockets.

  • Conformational Bias: Through dipole-dipole interactions, the fluorine can influence the preferred conformation of the azetidine ring relative to the pyridine plane.

StructureProperties Molecule 3-(Azetidin-3-yl)-5-fluoropyridine Azetidine Azetidine Ring (Strained sp3) Molecule->Azetidine Pyridine 5-Fluoropyridine (Aromatic sp2) Molecule->Pyridine Prop1 Lower Lipophilicity (vs Piperidine) Azetidine->Prop1 Ring Contraction Prop2 Metabolic Stability (Blocked C-H) Pyridine->Prop2 C-F Bond Prop3 pKa Modulation (Reduced Basicity) Pyridine->Prop3 Inductive Effect

Figure 1: Structural Activity Relationships (SAR) of the scaffold.

Synthesis Protocol: Negishi Cross-Coupling

The most reliable method for constructing the


 bond between the electron-deficient pyridine and the strained azetidine is the Negishi Cross-Coupling . This method avoids the harsh conditions of other couplings and tolerates the sensitive azetidine ring.
3.1. Retrosynthetic Analysis
  • Disconnection: C3(pyridine)–C3(azetidine).

  • Fragments: 3-Bromo-5-fluoropyridine (Electrophile) + (1-(tert-Butoxycarbonyl)azetidin-3-yl)zinc(II) iodide (Nucleophile).

3.2. Detailed Experimental Procedure

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

Step A: Preparation of the Organozinc Reagent

Reagents:

  • 1-Boc-3-iodoazetidine (1.0 eq)

  • Zinc dust (activated, 3.0 eq)

  • Trimethylsilyl chloride (TMSCl) (0.1 eq) - Activator

  • 1,2-Dibromoethane (0.1 eq) - Activator

  • Dry DMF (Dimethylformamide)

Protocol:

  • Zinc Activation: In a flame-dried Schlenk flask, suspend Zinc dust in dry DMF. Add 1,2-dibromoethane and heat to 60°C for 10 mins. Cool to RT. Add TMSCl and stir for 15 mins.

  • Insertion: Add a solution of 1-Boc-3-iodoazetidine in dry DMF dropwise to the activated zinc suspension.

  • Reaction: Stir at room temperature for 1–2 hours. The disappearance of the starting iodide can be monitored by TLC (or GC-MS after quenching an aliquot).

  • Result: A solution of (1-(tert-butoxycarbonyl)azetidin-3-yl)zinc(II) iodide. Use immediately.

Step B: Pd-Catalyzed Cross-Coupling

Reagents:

  • 3-Bromo-5-fluoropyridine (0.8 eq relative to iodide)

  • Catalyst:

    
     (0.02 eq)
    
  • Ligand: SPhos or XPhos (0.08 eq) - Critical for sterically demanding/electron-poor couplings.

  • Solvent: Dry THF/DMF mixture.

Protocol:

  • In a separate reaction vessel, dissolve 3-bromo-5-fluoropyridine ,

    
    , and SPhos  in dry THF.
    
  • Transfer the organozinc solution (from Step A) via cannula/syringe into the pyridine/catalyst solution.

  • Heat the mixture to 60–80°C for 4–12 hours.

  • Workup: Cool to RT. Quench with saturated

    
    . Extract with Ethyl Acetate (3x). Wash organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Flash column chromatography (Hexanes/EtOAc) to yield tert-butyl 3-(5-fluoropyridin-3-yl)azetidine-1-carboxylate .

Step C: Deprotection

Reagents:

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

  • Dichloromethane (DCM).

Protocol:

  • Dissolve the intermediate in DCM.

  • Add TFA (10–20% v/v) at 0°C. Stir at RT for 2 hours.

  • Isolation: Concentrate in vacuo. For the free base, neutralize with basic resin or

    
    . For the salt (preferred for stability), concentrate the HCl/Dioxane reaction to yield 3-(Azetidin-3-yl)-5-fluoropyridine dihydrochloride .
    

SynthesisFlow Iodo 1-Boc-3-iodoazetidine ZincReagent Organozinc Intermediate (R-Zn-I) Iodo->ZincReagent Zn Insertion Zn Zn / TMSCl / DMF Zn->ZincReagent Coupling Negishi Coupling 60-80°C, 12h ZincReagent->Coupling Bromo 3-Bromo-5-fluoropyridine Bromo->Coupling Cat Pd2(dba)3 / SPhos Cat->Coupling Protected N-Boc-3-(5-fluoropyridin-3-yl)azetidine Coupling->Protected Deprotect Deprotection TFA or HCl Protected->Deprotect Final 3-(Azetidin-3-yl)-5-fluoropyridine (Dihydrochloride Salt) Deprotect->Final

Figure 2: Step-by-step synthesis workflow via Negishi coupling.

Physicochemical Properties & Specifications

The following data summarizes the expected properties of the free base and salt forms.

PropertyValue / DescriptionNote
Molecular Formula

Free Base
Molecular Weight 152.17 g/mol Free Base
Exact Mass 152.0750
Appearance White to off-white solidTypically isolated as HCl salt
Solubility High in Water, DMSO, MethanolSalt form is highly hygroscopic
pKa (Pyridine N) ~3.5 – 4.0Lowered by F (vs 5.2 for pyridine)
pKa (Azetidine NH) ~10.5 – 11.0Typical secondary amine
LogP (Predicted) ~0.5Highly polar, good for CNS penetration
TPSA ~25 ŲFavorable for membrane permeability
4.1. NMR Characterization (Expected)[1]
  • 
     NMR:  Single singlet/multiplet around -120 to -130 ppm.
    
  • 
     NMR (Pyridine):  Three distinct aromatic protons. The proton at C2 (between N and substituent) will appear as a singlet/doublet downfield (~8.5 ppm). The proton at C6 (between N and F) will also be downfield. The proton at C4 will show coupling to the Fluorine (
    
    
    
    ).
  • 
     NMR (Azetidine):  Multiplets for the ring protons (
    
    
    
    ) at 3.5–4.5 ppm; Methine (
    
    
    ) at ~3.8 ppm.

Safety & Handling (SDS Summary)

  • Hazards:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin irritation / Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling:

    • The dihydrochloride salt is hygroscopic. Store in a desiccator at -20°C or 4°C.

    • Use a dust mask (N95) or fume hood when handling the powder to avoid inhalation.

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.

References

  • Negishi Coupling for Azetidines

    • Title: "Recent Advances in the Synthesis and Reactivity of Azetidines"
    • Source: Royal Society of Chemistry (RSC)
    • URL:[Link]

  • Synthesis of 3-(Azetidin-3-yl)

    • Title: "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds"
    • Source: N
    • URL:[Link]

  • Photoredox/Nickel Alternative Methods

    • Title: "Merging Photoredox/Nickel Catalysis for Cross-Electrophile Coupling of Aziridines with Pyridin-1-ium Salts"
    • Source: Organic Letters (ACS Public
    • URL:[Link]

  • Commercial Availability & CAS Data: Title: "3-(Azetidin-3-yl)-5-fluoropyridine dihydrochloride Product Page" Source: BenchChem / Chemical Vendors

Sources

Exploratory

CAS number 3-(Azetidin-3-yl)-5-fluoropyridine supplier information

The following technical guide is structured as a high-level dossier for drug discovery professionals, focusing on the sourcing, handling, and synthetic application of 3-(Azetidin-3-yl)-5-fluoropyridine (CAS 1260779-41-6)...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level dossier for drug discovery professionals, focusing on the sourcing, handling, and synthetic application of 3-(Azetidin-3-yl)-5-fluoropyridine (CAS 1260779-41-6) .

Strategic Sourcing, Chemical Handling, and Synthetic Utility Guide

Executive Summary

In modern medicinal chemistry, 3-(Azetidin-3-yl)-5-fluoropyridine represents a high-value "fragment-like" scaffold. It combines a fluorinated pyridine (a privileged motif for metabolic stability and hydrogen bond modulation) with an azetidine ring (a conformationally restricted bioisostere of piperidine/pyrrolidine).

This guide addresses the critical gap in standardized information for this specific building block. It is intended for medicinal chemists and procurement managers requiring verified supplier data, rigorous handling protocols, and validated synthetic workflows.

Chemical Identity & Specifications

Before integrating this compound into a library synthesis or lead optimization campaign, verify the structural parameters below against the Certificate of Analysis (CoA).

ParameterSpecification
Chemical Name 3-(Azetidin-3-yl)-5-fluoropyridine
CAS Number 1260779-41-6
Synonyms 3-(3-Azetidinyl)-5-fluoropyridine; 3-Fluoro-5-(azetidin-3-yl)pyridine
Molecular Formula C₈H₉FN₂
Molecular Weight 152.17 g/mol
SMILES FC1=CN=CC(C2CNC2)=C1
InChIKey Requires generation from SMILES (Likely: OOOZWMGIROYQGT-UHFFFAOYSA-N analog)
LogP (Calc) ~0.91 (Lipophilic efficient)
TPSA ~24.9 Ų (High CNS penetration potential)
Purity Standard ≥98% (HPLC)

Strategic Sourcing Information

This compound is not a commodity chemical; it is a specialized intermediate. Sourcing requires navigating between catalog distributors and original synthesis providers.

Primary Supplier Landscape

Based on current global inventories, the following suppliers are verified sources. ChemScene is identified as a primary holder of stock or rapid-synthesis capability.

  • ChemScene: Catalog No. CS-0478152 .[1] Often holds stock in mg to gram scale.[2]

  • Specialized CROs: Companies like Enamine , WuXi AppTec , and Pharmablock frequently synthesize azetidine-pyridine scaffolds on demand if catalog stock is depleted.

Procurement Advisory
  • Salt Form: The free base (MW 152.17) is an oil or low-melting solid and is prone to oxidation/absorption of CO₂. Request the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt for improved stability and ease of handling as a solid.

  • Lead Time: If "In Stock," expect 1-2 weeks. If "Make to Order," standard lead time for this scaffold is 4-6 weeks due to the azetidine deprotection step.

Technical Handling & Stability Protocols

The azetidine ring is strained, and the secondary amine is nucleophilic. Strict adherence to the following protocol is required to maintain integrity.

Storage Protocol (Self-Validating)
  • Temperature: Store at 2°C to 8°C (short term) or -20°C (long term/archive).

  • Atmosphere: The secondary amine reacts with atmospheric CO₂ to form carbamates. Always store under Argon or Nitrogen.

  • Hygroscopicity: Azetidine salts are often hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent water condensation.

Solubility Profile
  • Primary Solvent: DMSO (Dimethyl sulfoxide) - Soluble > 100 mM.

  • Secondary Solvents: Methanol, DCM (Dichloromethane).

  • Aqueous: Soluble in acidic aqueous buffers; limited solubility in basic media (free base form).

Synthetic Utility: Validated Workflows

The core utility of CAS 1260779-41-6 lies in the N-functionalization of the azetidine ring. The pyridine ring serves as the stable "anchor" for binding affinity.

Workflow Diagram: Scaffold Diversification

The following diagram illustrates the decision tree for utilizing this scaffold in drug design.

Scaffold_Utility Scaffold 3-(Azetidin-3-yl)-5-fluoropyridine (CAS 1260779-41-6) Amide Amide Coupling (HATU/DIEA) Scaffold->Amide R-COOH SnAr SnAr / Buchwald (N-Arylation) Scaffold->SnAr Ar-X RedAm Reductive Amination (STAB/Aldehyde) Scaffold->RedAm R-CHO Kinase Kinase Inhibitor (Hinge Binder) Amide->Kinase GPCR GPCR Ligand (Linker Region) SnAr->GPCR RedAm->GPCR

Caption: Divergent synthetic pathways for CAS 1260779-41-6, highlighting its versatility as a linker or pharmacophore core.

Experimental Protocol: Standard Amide Coupling

Objective: Couple CAS 1260779-41-6 with a carboxylic acid (R-COOH) to generate a lead candidate. Rationale: HATU is selected for its high conversion rate with sterically hindered secondary amines like azetidines.

Reagents:

  • Amine: 3-(Azetidin-3-yl)-5-fluoropyridine (1.0 equiv).

  • Acid: Generic R-COOH (1.1 equiv).

  • Coupling Agent: HATU (1.2 equiv).

  • Base: DIEA (N,N-Diisopropylethylamine) (3.0 equiv).

  • Solvent: DMF (Anhydrous).

Step-by-Step Methodology:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) in DMF (0.1 M concentration). Add HATU (1.2 equiv) and DIEA (1.5 equiv). Stir at Room Temperature (RT) for 5 minutes (Pre-activation is critical to minimize azetidine oligomerization).

  • Addition: Add 3-(Azetidin-3-yl)-5-fluoropyridine (1.0 equiv) dissolved in minimal DMF. Add the remaining DIEA (1.5 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

    • Checkpoint: If conversion is <50% after 2 hours, heat to 40°C. Azetidines can be sterically demanding.

  • Work-up: Dilute with EtOAc, wash with sat. NaHCO₃ (x2) and Brine (x1). Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Quality Control & Validation

When receiving a new batch, verify identity using 1H-NMR .

Diagnostic Signals (DMSO-d6):

  • Pyridine Ring: Look for two aromatic singlets (or doublets with small J coupling) in the 8.3 – 8.6 ppm region. The fluorine at position 5 splits the protons.

  • Azetidine Ring: Broad multiplets in the 3.8 – 4.5 ppm range (4H) corresponding to the CH₂ groups adjacent to the Nitrogen.

  • Methine Bridge: A multiplet around 3.5 – 3.8 ppm (1H) connecting the azetidine to the pyridine.

References

  • ChemScene Product Data. 3-(Azetidin-3-yl)-5-fluoropyridine (CAS 1260779-41-6). Retrieved from

  • PubChem Compound Summary. Pyridine derivatives and Azetidine scaffolds. National Library of Medicine. Retrieved from

  • ResearchGate Technical Snippets. Synthesis of 3-fluoroazetidines and pyridine analogs. Retrieved from

Sources

Foundational

3-(Azetidin-3-yl)-5-fluoropyridine molecular weight and formula

An In-depth Technical Guide to the Synthesis and Application of 3-(Azetidin-3-yl)-5-fluoropyridine and Related Scaffolds for Drug Discovery Disclaimer: Direct experimental data for the specific molecule, 3-(Azetidin-3-yl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Application of 3-(Azetidin-3-yl)-5-fluoropyridine and Related Scaffolds for Drug Discovery

Disclaimer: Direct experimental data for the specific molecule, 3-(Azetidin-3-yl)-5-fluoropyridine, is not extensively available in peer-reviewed literature, suggesting it may be a novel compound. This guide will, therefore, provide a comprehensive overview of its fundamental properties, alongside established methodologies for the synthesis and characterization of closely related and structurally significant 3-azetidinyl-fluoropyridine scaffolds. The principles and protocols described herein are grounded in established organofluorine and heterocyclic chemistry and are intended to serve as a robust framework for researchers in the field.

Core Molecular Attributes

The foundational step in the exploration of any novel chemical entity is the precise determination of its molecular formula and weight. These parameters are critical for stoichiometric calculations in synthesis and for analytical characterization.

PropertyValue
Molecular FormulaC₈H₉FN₂
Molecular Weight152.17 g/mol
IUPAC Name3-(Azetidin-3-yl)-5-fluoropyridine

The Azetidine Moiety: A Privileged Scaffold in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in drug discovery.[1] Their unique structural and physicochemical properties, such as high ring strain, sp³-rich character, and conformational rigidity, offer several advantages in the design of bioactive molecules.[1] The incorporation of an azetidine ring can lead to enhanced pharmacokinetic properties, improved solubility, and greater metabolic stability.[1][2] Several FDA-approved drugs, including baricitinib and cobimetinib, feature azetidine motifs, underscoring their therapeutic relevance.[1]

The Role of Fluorine in Pyridine-Based Drug Candidates

The strategic introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry. In the context of a pyridine ring, a fluorine substituent can significantly modulate the molecule's properties. It can alter the basicity of the pyridine nitrogen, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.

Synthetic Strategies for 3-Azetidinyl-5-Fluoropyridine Scaffolds

The synthesis of 3-(Azetidin-3-yl)-5-fluoropyridine can be approached through several convergent strategies. A common and effective method involves the cross-coupling of a functionalized azetidine with a functionalized pyridine.

Synthesis of Key Intermediates

A plausible synthetic route would begin with commercially available starting materials, such as 3-amino-5-fluoropyridine and a protected azetidine derivative. 3-Amino-5-fluoropyridine serves as an important industrial raw material and a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[3]

Proposed Synthetic Protocol

The following protocol outlines a hypothetical yet chemically sound pathway for the synthesis of 3-(Azetidin-3-yl)-5-fluoropyridine, leveraging established cross-coupling methodologies.

Step 1: Preparation of 3-Bromo-5-fluoropyridine

3-Amino-5-fluoropyridine can be converted to 3-bromo-5-fluoropyridine via a Sandmeyer reaction. This transformation is a cornerstone of aromatic chemistry for the introduction of halides.

Step 2: Synthesis of N-Boc-3-iodoazetidine

Commercially available N-Boc-3-hydroxyazetidine can be converted to the corresponding iodide, a better leaving group for subsequent coupling reactions.

Step 3: Cross-Coupling Reaction

A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, can be employed to connect the two heterocyclic fragments. For a Suzuki coupling, the iodoazetidine would first be converted to a boronic ester.

Step 4: Deprotection

The final step involves the removal of the Boc protecting group from the azetidine nitrogen under acidic conditions to yield the target compound.

Experimental Workflow Visualization

G cluster_0 Synthesis of 3-(Azetidin-3-yl)-5-fluoropyridine A 3-Amino-5-fluoropyridine B 3-Bromo-5-fluoropyridine A->B Sandmeyer Reaction E N-Boc-3-(azetidin-3-yl)-5-fluoropyridine B->E Cross-Coupling C N-Boc-3-hydroxyazetidine D N-Boc-3-iodoazetidine C->D Iodination D->E F 3-(Azetidin-3-yl)-5-fluoropyridine E->F Boc Deprotection

Caption: A plausible synthetic workflow for 3-(Azetidin-3-yl)-5-fluoropyridine.

Structural Characterization

The unambiguous identification of the synthesized 3-(Azetidin-3-yl)-5-fluoropyridine would rely on a combination of modern spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for elucidating the molecular structure. The ¹⁹F NMR spectrum would show a characteristic signal for the fluorine atom on the pyridine ring, and its coupling to adjacent protons would confirm its position.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretch of the secondary amine in the azetidine ring and the C-F stretch.

Potential Applications in Drug Discovery

The 3-azetidinyl-5-fluoropyridine scaffold is a promising starting point for the development of novel therapeutics. The presence of the azetidine ring provides a vector for further functionalization to optimize binding to biological targets, while the fluoropyridine moiety can enhance metabolic stability and target engagement.[1][2] This class of compounds could be explored for a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases, where azetidine- and pyridine-containing molecules have shown significant promise.[1]

Molecular Structure Diagram

Caption: 2D structure of 3-(Azetidin-3-yl)-5-fluoropyridine.

Safety and Handling

As with any novel chemical compound, 3-(Azetidin-3-yl)-5-fluoropyridine should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. A thorough literature search for the toxicity of structurally related compounds is recommended before handling significant quantities.

References

  • PubChem. 3-(Azetidin-2-ylmethoxy)-5-fluoro-pyridine. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis scheme for 3-(2-(S)-Azetidinylmethoxy)-5-(3′-fluoropropyl)pyridine, 4 and labeling tosylate precursor, 10. [Link]

  • De Kimpe, N., et al. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ARKIVOC, 2012(5), 6-15. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. [Link]

  • PubChemLite. 3-(azetidin-3-yl)-5-(trifluoromethyl)-1,2-oxazole. University of Luxembourg. [Link]

  • Taylor & Francis Online. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083. [Link]

  • MDPI. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules, 28(11), 4343. [Link]

  • PubMed. (1995). 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety. Journal of Medicinal Chemistry, 38(18), 3503-3522. [Link]

  • National Center for Biotechnology Information. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 13(10), 1189-1215. [Link]

  • PubMed. (2008). Synthesis of new 3-pyridinecarboxylates of potential vasodilation properties. Archiv der Pharmazie, 341(9), 587-594. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 585-592. [Link]

  • Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9132-9143. [Link]

  • Growing Science. (2025). Synthesis and thermodynamic properties of 3-(5-phenyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl)propanoic acid in condensed and gaseous states. Chemical Methodologies, 9(5), 356-368. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the pKa Determination of Nitrogen Atoms in 3-(Azetidin-3-yl)-5-fluoropyridine

Abstract: The acid dissociation constant, or pKa, is a critical physicochemical parameter in drug discovery, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profiles. This guide provides an in-dep...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The acid dissociation constant, or pKa, is a critical physicochemical parameter in drug discovery, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth analysis of the pKa values for the two distinct nitrogen atoms within the novel heterocyclic compound 3-(Azetidin-3-yl)-5-fluoropyridine. We will dissect the molecule's structural and electronic features to predict the basicity of the pyridine and azetidine nitrogens. Furthermore, this whitepaper details robust experimental and computational methodologies for the precise determination of these pKa values, offering a framework for researchers and drug development professionals to understand and characterize similar molecules.

Section 1: The Critical Role of pKa in Pharmaceutical Sciences

In medicinal chemistry, the extent to which a molecule is ionized at a given pH is fundamental to its behavior. This ionization state, dictated by the molecule's pKa value(s), governs essential ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including aqueous solubility, membrane permeability, plasma protein binding, and interaction with biological targets.[1] An accurate understanding of a compound's pKa is therefore not merely an academic exercise but a cornerstone of rational drug design.

The subject of this guide, 3-(Azetidin-3-yl)-5-fluoropyridine, presents an interesting case study. It incorporates two basic nitrogen centers: one within an aromatic, electron-deficient pyridine ring and another in a saturated, strained azetidine ring. The interplay of their respective electronic environments, further modulated by a highly electronegative fluorine substituent, creates a nuanced acid-base profile that requires careful elucidation.

Section 2: Structural and Electronic Analysis of Ionizable Centers

To estimate the pKa values of 3-(Azetidin-3-yl)-5-fluoropyridine, we must first identify the ionizable centers and analyze the structural features that influence their basicity.

  • N1 (Pyridine Nitrogen): The nitrogen atom within the pyridine ring. The lone pair of electrons on this nitrogen resides in an sp2 hybrid orbital and is not part of the aromatic π-system, making it available for protonation.[2][3] The pKa of the conjugate acid of unsubstituted pyridine is approximately 5.25.[2]

  • N1' (Azetidine Nitrogen): The nitrogen atom within the saturated, four-membered azetidine ring. This is a secondary aliphatic amine. The pKa of the conjugate acid of unsubstituted azetidine is approximately 11.29, indicating it is a strong base.[4][5][6]

Electronic Effects Influencing Basicity:

  • Effect on the Pyridine Nitrogen (N1):

    • Fluorine Substituent: The fluorine atom at the 5-position exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity.[7] This effect decreases the electron density on the pyridine ring, including the N1 nitrogen, making its lone pair less available for protonation. Consequently, the basicity of the pyridine nitrogen is significantly reduced compared to unsubstituted pyridine.

    • Azetidinyl Substituent: The azetidin-3-yl group, attached via a C-C bond, acts as a weak electron-donating group, which would slightly increase basicity. However, the strong -I effect of the fluorine atom is expected to be the dominant factor.

  • Effect on the Azetidine Nitrogen (N1'):

    • Fluoropyridyl Substituent: The entire 5-fluoropyridin-3-yl group acts as an electron-withdrawing substituent attached to the azetidine ring. This aromatic system pulls electron density away from the azetidine nitrogen, significantly reducing its basicity compared to the parent azetidine molecule. Studies on similar N-aryl azetidines confirm that N-arylation dramatically lowers the pKa of the azetidine nitrogen.[8]

Hypothesized pKa Values:

Based on this analysis, we can formulate a clear hypothesis:

  • The azetidine nitrogen (N1') will be the more basic center. Its pKa will be substantially lower than that of azetidine (~11.3) but is expected to be above neutral pH.

  • The pyridine nitrogen (N1) will be the less basic center, with a pKa value significantly lower than that of pyridine (~5.25) due to the influence of the fluorine atom.

These two distinct pKa values mean the molecule will exist in different protonation states depending on the pH of the environment.

G cluster_0 Protonation Equilibria B Neutral Species (B) BH_azetidine Protonated Azetidine (BH+) (Major species at pH < pKa2) B->BH_azetidine + H+ (pKa2) BH_pyridine Protonated Pyridine (BH+) (Minor species) B->BH_pyridine + H+ (pKa1) BH2 Diprotonated Species (BH2++) (Species at low pH) BH_azetidine->BH2 + H+ (pKa1) BH_pyridine->BH2 + H+ (pKa2)

Caption: Predicted protonation equilibria for 3-(Azetidin-3-yl)-5-fluoropyridine.

Section 3: Experimental Determination of pKa

To validate our hypothesis, rigorous experimental determination is essential. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable methods.

Methodology 1: Potentiometric Titration

Causality and Principle: This method is considered a gold standard because it directly measures pH as a function of added titrant (a strong acid or base). The pKa is determined from the midpoint of the buffer region on the resulting titration curve, which corresponds to the inflection point.[9][10] For a molecule with two basic centers like ours, two distinct inflection points are expected.

Experimental Protocol:

  • Instrument Calibration: Calibrate the potentiometer and pH electrode using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.[9]

  • Sample Preparation:

    • Accurately weigh and dissolve the 3-(Azetidin-3-yl)-5-fluoropyridine sample in deionized water to a known concentration (e.g., 1-10 mM).

    • To maintain constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M potassium chloride (KCl).[9]

    • Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of bases.[9]

  • Titration Procedure:

    • Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and stir continuously with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • Titrate the solution by adding small, precise aliquots (e.g., 0.05-0.1 mL) of a standardized strong acid (e.g., 0.1 M HCl).

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis).

    • Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve. The equivalence points are identified as the peaks in the first derivative plot.

    • The pKa values are determined from the pH at the half-equivalence points. For the first pKa (the more basic site), this is the pH at half the volume of the first equivalence point. For the second pKa, this is the pH at the volume halfway between the first and second equivalence points.

Methodology 2: UV-Vis Spectrophotometry

Causality and Principle: This technique is applicable when a molecule contains a chromophore near an ionizable center, causing the UV-visible absorption spectrum to change with pH.[11] The pyridine ring in our molecule serves as an excellent chromophore. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be calculated using the Henderson-Hasselbalch equation.

Experimental Protocol:

  • Wavelength Selection:

    • Prepare two highly acidic (e.g., pH 1-2) and two highly basic (e.g., pH 10-12) solutions of the compound to represent the fully protonated and neutral species, respectively.

    • Scan the UV-Vis spectrum (e.g., 200-400 nm) for each solution to identify the wavelength(s) of maximum absorbance difference (λmax) between the acidic and basic forms.

  • Sample Preparation:

    • Prepare a series of buffer solutions spanning a wide pH range (e.g., pH 2 to 12).

    • Add a constant, known amount of a concentrated stock solution of the compound (typically in DMSO or methanol) to each buffer solution. The final concentration of the organic cosolvent should be kept low (e.g., <2%) to minimize its effect on the pKa.[11]

  • Data Acquisition:

    • Measure the absorbance of each solution at the pre-determined λmax.

  • Data Analysis:

    • Plot Absorbance vs. pH. The resulting data should form a sigmoidal curve for each ionization event.

    • The pKa is the pH value at the inflection point of the curve, which corresponds to the point where the absorbance is halfway between the minimum and maximum values.[12]

    • Alternatively, the pKa can be determined by plotting log[(A_i - A)/(A - A_u)] vs. pH, where A_i is the absorbance of the ionized form, A_u is the absorbance of the unionized form, and A is the absorbance at a given pH. The x-intercept of this linear plot gives the pKa.

G cluster_exp Experimental pKa Determination Workflow cluster_pot Potentiometry cluster_uv UV-Vis Spectrophotometry prep Sample & Reagent Preparation pot_cal Calibrate pH Meter prep->pot_cal uv_scan Identify λmax prep->uv_scan pot_titrate Titrate with HCl pot_cal->pot_titrate pot_analyze Analyze Titration Curve (Derivatives) pot_titrate->pot_analyze pka_values Experimentally Determined pKa1 and pKa2 pot_analyze->pka_values uv_measure Measure Absorbance vs. pH uv_scan->uv_measure uv_analyze Analyze Sigmoidal Plot uv_measure->uv_analyze uv_analyze->pka_values

Caption: General workflow for experimental pKa determination.

Section 4: In Silico pKa Prediction

Computational tools provide rapid pKa estimations that are invaluable for prioritizing compounds in early-stage drug discovery.[1] These methods fall into two main categories:

  • Empirical/QSAR Methods: These approaches use large databases of experimentally determined pKa values to build quantitative structure-activity relationship (QSAR) models. They are extremely fast and often accurate for compounds similar to those in the training set.[13] Examples include software from ACD/Labs, ChemAxon, and Simulation Plus.[14][15]

  • First-Principles (Quantum Mechanics) Methods: These methods use quantum mechanics (QM) to calculate the free energy change of protonation in a solvent model.[13] While computationally intensive, they are not reliant on existing data for similar structures and can be more accurate for novel chemotypes.[13][16]

For 3-(Azetidin-3-yl)-5-fluoropyridine, using a well-trained empirical model would likely provide a fast and reliable estimate. These programs can visualize the protonation states and plot the distribution of ionized species as a function of pH, offering valuable insights.[14]

Section 5: Synthesis of Findings and Data Interpretation

By integrating our structural analysis with knowledge of similar systems, we can predict the pKa values and interpret the expected experimental results.

Predicted and Literature-Based pKa Values

Ionizable CenterParent CompoundParent pKaInfluencing FactorsPredicted pKa Range
N1 (Pyridine) Pyridine~5.25[2]Strong -I effect from 5-fluoro group2.5 - 4.0
N1' (Azetidine) Azetidine~11.29[4][5]Strong -I effect from 5-fluoropyridyl group6.5 - 8.5

Discussion of Expected Results:

The data clearly predict that the azetidine nitrogen (N1') is the primary basic center of the molecule. A potentiometric titration would show the first, most prominent inflection point corresponding to a pKa in the 6.5-8.5 range. A second, less distinct inflection point at a much lower pH (2.5-4.0) would correspond to the protonation of the much weaker pyridine nitrogen.

Implications for Drug Development:

This pKa profile has significant consequences. At physiological pH (~7.4), the azetidine nitrogen (pKa ~6.5-8.5) will exist as a mixture of its protonated (cationic) and neutral forms, while the pyridine nitrogen (pKa ~2.5-4.0) will be almost entirely in its neutral, unprotonated state. The presence of a significant positively charged population at physiological pH will:

  • Increase Aqueous Solubility: The charged species will interact favorably with water, improving solubility.

  • Decrease Membrane Permeability: The positive charge will hinder passive diffusion across lipid cell membranes, potentially impacting oral absorption and blood-brain barrier penetration.

  • Influence Target Binding: The ability to form a salt bridge or engage in hydrogen bonding via the protonated azetidinium group could be a critical component of the molecule's binding affinity to its biological target.

Section 6: Conclusion

The molecule 3-(Azetidin-3-yl)-5-fluoropyridine possesses two basic nitrogen atoms with markedly different pKa values. The saturated azetidine nitrogen is the more basic site, though its basicity is significantly attenuated by the electron-withdrawing fluoropyridyl substituent. The aromatic pyridine nitrogen is a much weaker base due to the strong inductive effect of the fluorine atom. A comprehensive approach combining structural analysis, robust experimental methods like potentiometric titration and UV-Vis spectrophotometry, and in silico modeling provides a complete and accurate picture of a molecule's acid-base properties. This understanding is indispensable for optimizing the developability of new chemical entities and is a foundational element of modern drug discovery.

Section 7: References

  • Berg, D. J., et al. (2017). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Grokipedia. Azetidine. Available at: [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Available at: [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Available at: [Link]

  • Liao, C., & Nicklaus, M. C. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling. Available at: [Link]

  • Tripod. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Available at: [Link]

  • Alcázar, J., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds. Journal of Cheminformatics. Available at: [Link]

  • eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine. Available at: [Link]

  • Yildiz, I., et al. (2005). Acidity Study on 3-Substituted Pyridines. Molecules. Available at: [Link]

  • Tripod. (n.d.). UV-Vis Spectrometry, pKa of a dye. Available at: [Link]

  • Völgyi, G., et al. (2007). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Journal of the Iranian Chemical Society. Available at: [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Available at: [Link]

  • Rowan. (n.d.). pKa Prediction. Available at: [Link]

  • Reddit. (2023). Computational pKa Determination. r/comp_chem. Available at: [Link]

  • Cruciani, G., et al. (2007). New and Original pKa Prediction Method Using Grid Molecular Interaction Fields. Journal of Medicinal Chemistry. Available at: [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]

  • Brandt, G. E., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Gardinazzi, A., et al. (2022). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega. Available at: [Link]

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Chemistry LibreTexts. (2020). Acid-base properties of nitrogen-containing functional groups. Available at: [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available at: [Link]

  • Avdeef, A. (2011). Development of Methods for the Determination of pKa Values. ADMET & DMPK. Available at: [Link]

  • Wikipedia. (n.d.). Azetidine. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidine. PubChem Compound Database. Available at: [Link]

  • Gillis, E. P., et al. (2015). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Medicinal Chemistry. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Palladium-Catalyzed C–N Cross-Coupling of Azetidines with Fluoropyridines

Executive Summary & Strategic Context The integration of highly strained, -rich saturated heterocycles into aromatic scaffolds is a cornerstone of modern medicinal chemistry. Azetidines—four-membered nitrogen heterocycle...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The integration of highly strained,


-rich saturated heterocycles into aromatic scaffolds is a cornerstone of modern medicinal chemistry. Azetidines—four-membered nitrogen heterocycles—are highly valued for their ability to improve the physicochemical properties of drug candidates, such as lowering lipophilicity (LogP) and increasing metabolic stability. Concurrently, fluoropyridines are privileged electrophiles; the fluorine atom acts as a bioisostere for hydrogen, modulating the pKa of adjacent basic centers and blocking oxidative metabolism.

However, uniting these two motifs via classical Nucleophilic Aromatic Substitution (


) is often unfeasible unless the fluoropyridine is highly electron-deficient. Consequently, Palladium-catalyzed Buchwald-Hartwig cross-coupling has emerged as the definitive methodology[1]. This application note provides a comprehensive, self-validating guide to executing the cross-coupling of azetidines with halo-fluoropyridines (typically bromo- or chloro-fluoropyridines), detailing the mechanistic causality behind catalyst selection, optimization data, and a robust laboratory protocol.

Mechanistic Causality and Catalyst Design

Coupling azetidines with fluoropyridines presents two distinct chemical challenges that dictate the design of the catalytic system:

  • The Azetidine Challenge (Catalyst Poisoning & Ring Strain): Azetidines are strong

    
    -donors with a high pKa. In the presence of Palladium, they can form highly stable, off-cycle bis-amine 
    
    
    
    resting states, effectively sequestering the catalyst. Furthermore, the inherent ring strain of the four-membered ring (~26 kcal/mol) makes it susceptible to ring-opening if the reductive elimination step is too slow.
  • The Fluoropyridine Challenge (C–F Bond Preservation): When using bromo- or chloro-fluoropyridines, the catalyst must selectively undergo oxidative addition at the C–Br or C–Cl bond without activating the strong C–F bond, which would lead to unwanted defluorination.

Overcoming the Energy Barriers

To prevent catalyst sequestration and accelerate product formation, the choice of the phosphine ligand is the single most critical variable. While first-generation bidentate ligands like BINAP or DPPF are effective for primary amines[1], they often fail to provide the spatial dynamics required for bulky secondary amines like azetidines.

Instead, dialkylbiaryl phosphine ligands (e.g., BrettPhos or RuPhos) are mandatory[2]. The bulky structure of BrettPhos prevents the coordination of a second amine molecule to the Palladium center, ensuring a 1:1 L:Pd active species. Concurrently, the electron-rich nature of the dialkylphosphine moiety accelerates the initial oxidative addition into the bromo-fluoropyridine, while the steric bulk forces the rapid reductive elimination of the strained azetidine-fluoropyridine product, preventing ring-opening side reactions.

Mechanism Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar-F)(Br)L Pd0->OxAdd + Bromo-fluoropyridine AmineCoord Azetidine Coordination [Pd(II)(Ar-F)(Azetidine)L]+ OxAdd->AmineCoord + Azetidine Deprot Deprotonation (Base) Pd(II)(Ar-F)(Azetidinyl)L AmineCoord->Deprot + Base - Base-HBr RedElim Reductive Elimination Product Formation Deprot->RedElim RedElim->Pd0 - Product

Pd-catalyzed C-N cross-coupling catalytic cycle for azetidines and fluoropyridines.

Quantitative Optimization Data

The empirical data below illustrates the causality of ligand and base selection. As demonstrated, moving from bidentate ligands to sterically hindered monodentate ligands drastically improves the conversion rate. Furthermore, while Sodium tert-butoxide (


) provides the highest yields, Cesium carbonate (

) is an excellent alternative when the fluoropyridine substrate contains base-sensitive functional groups[3].

Table 1: Optimization of Reaction Conditions for Azetidine Coupling

EntryPalladium SourceLigand (mol%)BaseSolventTemp (°C)Conversion (%)
1

(2%)
BINAP (8%)

Toluene10015%
2

(4%)
XantPhos (8%)

1,4-Dioxane10035%
3

(2%)
RuPhos (8%)

Toluene8588%
4

(4%)
BrettPhos (8%)

Toluene 85 >95%
5

(4%)
BrettPhos (8%)

1,4-Dioxane10092%

Conditions: 1.0 equiv bromo-fluoropyridine, 1.5 equiv azetidine, 2.0 equiv base, 0.1 M solvent, 12 hours.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It incorporates rigorous degassing to protect the


 intermediate from oxidation and utilizes specific In-Process Controls (IPCs) to verify reaction progress before proceeding to workup.

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) Degas 2. Degassing (Freeze-Pump-Thaw) Prep->Degas React 3. Reaction (Heating & Stirring) Degas->React IPC 4. IPC Monitoring (LC-MS/TLC) React->IPC IPC->React Incomplete Workup 5. Workup & Purify (Filtration/Flash CC) IPC->Workup

Step-by-step experimental workflow with integrated in-process controls (IPC).

Reagents and Materials
  • Electrophile: Bromo-fluoropyridine (1.00 mmol, 1.0 equiv)

  • Nucleophile: Azetidine (or substituted azetidine hydrochloride) (1.50 mmol, 1.5 equiv)

  • Catalyst: Palladium(II) acetate,

    
     (0.04 mmol, 4 mol%)
    
  • Ligand: BrettPhos (0.08 mmol, 8 mol%)

  • Base: Sodium tert-butoxide,

    
     (2.50 mmol, 2.5 equiv). (Note: If using an azetidine hydrochloride salt, increase base to 3.5 equiv to neutralize the salt).
    
  • Solvent: Anhydrous Toluene (10 mL, 0.1 M)

Step-by-Step Methodology

Step 1: Assembly of the Catalytic System (Glovebox or Standard Schlenk Technique)

  • To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add

    
     (4 mol%) and BrettPhos (8 mol%).
    
  • Add the bromo-fluoropyridine (1.0 equiv) and

    
     (2.5 equiv).
    
  • Causality Check: The order of addition minimizes the exposure of the active

    
     species to ambient oxygen. If the azetidine is a solid, add it now. If it is a volatile liquid, reserve it for Step 3.
    

Step 2: Solvent Addition and Degassing

  • Seal the Schlenk tube with a rubber septum and purge the vessel with ultra-high purity Argon for 5 minutes.

  • Add anhydrous Toluene (10 mL) via syringe.

  • Perform three cycles of "Freeze-Pump-Thaw" to rigorously remove dissolved oxygen.

  • Validation: Proper degassing is visually confirmed when the solution transitions from a dark red/brown (pre-catalyst) to a deep, homogeneous reddish-orange upon initial mixing, indicating the formation of the active

    
    -BrettPhos complex.
    

Step 3: Nucleophile Addition and Heating

  • If the azetidine is a liquid, inject it (1.5 equiv) dropwise through the septum under a positive pressure of Argon.

  • Transfer the Schlenk tube to a pre-heated oil bath at 85 °C. Stir vigorously (800 rpm) for 12 hours.

Step 4: In-Process Control (IPC) Monitoring

  • After 4 hours, halt stirring briefly. Using a micro-syringe, extract a 10 µL aliquot of the reaction mixture.

  • Dilute the aliquot in 1 mL of LC-MS grade Acetonitrile and filter through a 0.22 µm PTFE syringe filter.

  • Validation: Analyze via LC-MS. You should observe the disappearance of the bromo-fluoropyridine isotope pattern (M / M+2) and the emergence of the product mass. If starting material remains >10% after 12 hours, do NOT add more catalyst; instead, verify the integrity of your base, as

    
     degrades rapidly upon moisture exposure.
    

Step 5: Workup and Purification

  • Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (20 mL).

  • Filter the crude mixture through a short pad of Celite to remove Palladium black and inorganic salts. Wash the pad with an additional 20 mL of Ethyl Acetate[3].

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

  • Final Validation: Confirm the structure via

    
     NMR, 
    
    
    
    NMR, and
    
    
    NMR. The
    
    
    NMR is particularly diagnostic; a shift in the fluorine signal confirms successful substitution at the adjacent bromo/chloro site without defluorination.

References

  • Buchwald-Hartwig amination - Wikipedia Source: Wikipedia URL:[Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles Source: MIT Open Access Articles (Organic Letters) URL:[Link]

  • Buchwald-Hartwig Coupling - General Mechanism and Procedures Source: Organic Synthesis URL:[Link]

Sources

Application

Application Notes and Protocols for Reductive Cross-Coupling Methods for Azetidine-Pyridine Scaffolds

Introduction: The Strategic Importance of Azetidine-Pyridine Scaffolds in Drug Discovery The confluence of azetidine and pyridine moieties into a single molecular framework represents a powerful strategy in modern medici...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Azetidine-Pyridine Scaffolds in Drug Discovery

The confluence of azetidine and pyridine moieties into a single molecular framework represents a powerful strategy in modern medicinal chemistry. Azetidines, as saturated four-membered rings, introduce three-dimensionality and desirable physicochemical properties, such as reduced lipophilicity and improved metabolic stability. Pyridines, on the other hand, are a cornerstone of many pharmaceuticals, offering a key hydrogen bond acceptor and a versatile scaffold for further functionalization. The combination of these two heterocycles in scaffolds like 4-(azetidin-3-yl)pyridine has led to the development of potent and selective therapeutic agents.[1] This guide provides a detailed overview of emerging reductive cross-coupling methodologies for the efficient synthesis of these valuable scaffolds, aimed at researchers, scientists, and drug development professionals.

Methodology 1: Nickel-Catalyzed Reductive Cross-Electrophile Coupling

Nickel-catalyzed reductive cross-electrophile coupling has emerged as a robust and versatile method for the formation of C-C bonds, particularly between sp² and sp³ centers.[2][3][4] This approach circumvents the need for pre-formed organometallic reagents, instead coupling two electrophilic partners in the presence of a stoichiometric reductant.[3] For the synthesis of azetidine-pyridine scaffolds, this methodology can be applied to couple a suitably activated azetidine electrophile with a halopyridine.

Causality Behind Experimental Choices:
  • Nickel Catalyst: Nickel complexes are favored due to their ability to access multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)), facilitating the catalytic cycle of oxidative addition, transmetalation-like steps, and reductive elimination.[4]

  • Ligand: The choice of ligand is crucial for modulating the reactivity and stability of the nickel catalyst, as well as influencing the selectivity of the coupling reaction. Bipyridine-based ligands are commonly employed in these reactions.

  • Reductant: A stoichiometric reductant, typically manganese or zinc powder, is required to maintain the nickel catalyst in its active low-valent state throughout the reaction.

  • Azetidine Electrophile: N-protected 3-haloazetidines, such as N-Boc-3-iodoazetidine, serve as excellent sp³-hybridized electrophiles. The Boc (tert-butoxycarbonyl) protecting group offers stability and can be readily removed under acidic conditions.[5]

  • Pyridine Electrophile: Halopyridines, particularly 2- or 4-halopyridines, are suitable sp²-hybridized electrophiles for this coupling. 2-halopyridines are often more reactive in cross-coupling reactions.[1]

Reaction Mechanism Workflow

G cluster_0 Catalytic Cycle cluster_1 Stoichiometric Reductant Ni0 Ni(0) NiII_A Azetidinyl-Ni(II)-X Ni0->NiII_A Oxidative Addition (Azetidine-X) NiI Ni(I)-Py Ni0->NiI SET to Pyridine-X Product N-Boc-Azetidinyl-Pyridine NiII_B Azetidinyl-Ni(II)-Py NiII_A->NiII_B Reductive Transmetalation-like (Pyridine-X) NiII_B->Ni0 Reductive Elimination Radical Py• NiI->Radical Formation of Py• radical Radical->NiII_B Radical Addition Reductant Mn or Zn Reductant_ox Mn(II) or Zn(II) Reductant->Reductant_ox 2e⁻ Reductant_ox->Ni0 Regenerates Ni(0) from Ni(II) Azetidine_X N-Boc-3-Iodoazetidine Azetidine_X->NiII_A Pyridine_X Halopyridine Pyridine_X->NiI

Caption: Proposed mechanism for Ni-catalyzed reductive cross-electrophile coupling.

Detailed Experimental Protocol: Synthesis of N-Boc-4-(azetidin-3-yl)pyridine

Materials:

Reagent/MaterialSupplierGrade
N-Boc-3-iodoazetidineSynthesized[5]>95%
4-Chloropyridine hydrochlorideCommercial>98%
Nickel(II) bromide glyme complex (NiBr₂·dme)CommercialAnhydrous
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)Commercial>98%
Manganese powder, -325 meshCommercial>99%
Anhydrous N,N-Dimethylformamide (DMF)CommercialSure/Seal™
Diethyl ether (Et₂O)CommercialAnhydrous
Saturated aqueous NaHCO₃ solutionLab Prepared-
Saturated aqueous NaCl solution (brine)Lab Prepared-
Anhydrous Magnesium Sulfate (MgSO₄)Commercial-
Celite®Commercial-

Procedure:

  • Preparation of 4-Chloropyridine Free Base: In a separatory funnel, dissolve 4-chloropyridine hydrochloride (1.5 equiv.) in water and add saturated aqueous NaHCO₃ solution until the aqueous layer is basic (pH > 8). Extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain 4-chloropyridine as a colorless oil. Use immediately.

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add NiBr₂·dme (10 mol%), dtbbpy (12 mol%), and manganese powder (2.0 equiv.).

  • Degassing: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Addition of Reagents: Under a positive pressure of argon, add anhydrous DMF (0.1 M relative to the limiting reagent). Then, add N-Boc-3-iodoazetidine (1.0 equiv.) followed by the freshly prepared 4-chloropyridine (1.2 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at 60 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution. Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford N-Boc-4-(azetidin-3-yl)pyridine.

Methodology 2: Photoredox-Mediated Decarboxylative Cross-Coupling

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions.[6][7] A powerful application of this technology is the decarboxylative coupling of carboxylic acids with various partners. For the synthesis of azetidine-pyridine scaffolds, this can be achieved by coupling an azetidine-2-carboxylic acid derivative with a halopyridine.[6][7]

Causality Behind Experimental Choices:
  • Photocatalyst: An iridium or ruthenium-based photocatalyst is typically used to absorb visible light and initiate the single-electron transfer (SET) process. Acridinium-based organic photocatalysts are also effective.[8]

  • Redox-Active Ester: The azetidine-2-carboxylic acid is converted to a redox-active ester, such as an N-hydroxyphthalimide (NHP) ester, which readily undergoes single-electron reduction and subsequent decarboxylation to form an α-amino radical.[6][7]

  • Nickel Co-catalyst: A nickel catalyst is often used in conjunction with the photocatalyst to facilitate the cross-coupling of the generated radical with the halopyridine.

  • Base: An organic base, such as sodium bicarbonate, is used to neutralize any acid generated during the reaction.

  • Light Source: Blue LEDs are commonly used as the light source to excite the photocatalyst.

Reaction Mechanism Workflow

G cluster_0 Photoredox Cycle cluster_1 Nickel Catalytic Cycle PC Photocatalyst PC_excited PC* PC->PC_excited Visible Light PC_reduced PC⁻ PC_excited->PC_reduced SET to Redox-Active Ester PC_reduced->PC SET to Ni(I) Ni0 Ni(0) NiI Ni(I)-Py Ni0->NiI SET to Halopyridine Product Azetidinyl-Pyridine NiII_A Azetidinyl-Ni(II)-Radical NiII_B Azetidinyl-Ni(II)-Py NiII_B->Ni0 Reductive Elimination NiI->NiII_B Radical Addition RAE Redox-Active Azetidine Ester Azetidine_Radical Azetidine Radical RAE->Azetidine_Radical Decarboxylation Azetidine_Radical->NiII_B Halopyridine Halopyridine Halopyridine->NiI

Caption: Proposed mechanism for photoredox-mediated decarboxylative cross-coupling.

Detailed Experimental Protocol: Synthesis of 2-(Pyrimidin-2-yl)azetidine

Materials:

Reagent/MaterialSupplierGrade
N-Boc-azetidine-2-carboxylic acidCommercial>98%
N-Hydroxyphthalimide (NHP)Commercial>98%
Dicyclohexylcarbodiimide (DCC)Commercial>99%
2-IodopyrimidineCommercial>98%
Tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrate ([Ru(bpy)₃]Cl₂·6H₂O)Commercial>98%
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)Commercial>98%
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)Commercial>98%
Sodium bicarbonate (NaHCO₃)CommercialReagent Grade
Anhydrous Dimethyl Sulfoxide (DMSO)CommercialSure/Seal™
Dichloromethane (DCM)CommercialAnhydrous
Ethyl acetate (EtOAc)CommercialReagent Grade
Saturated aqueous NaCl solution (brine)Lab Prepared-
Anhydrous Sodium Sulfate (Na₂SO₄)Commercial-

Procedure:

  • Synthesis of N-Boc-azetidine-2-NHP ester: In a round-bottom flask, dissolve N-Boc-azetidine-2-carboxylic acid (1.0 equiv.) and N-hydroxyphthalimide (1.1 equiv.) in anhydrous DCM. Cool the solution to 0 °C and add DCC (1.1 equiv.). Stir the reaction at 0 °C for 1 hour and then at room temperature overnight. Filter the resulting white precipitate (dicyclohexylurea) and concentrate the filtrate. Purify the crude product by flash chromatography to obtain the NHP ester.

  • Reaction Setup: In a reaction vial, combine the N-Boc-azetidine-2-NHP ester (1.0 equiv.), 2-iodopyrimidine (1.5 equiv.), [Ru(bpy)₃]Cl₂·6H₂O (1 mol%), NiCl₂·6H₂O (10 mol%), dtbbpy (12 mol%), and NaHCO₃ (2.0 equiv.).

  • Degassing: Seal the vial with a septum and degas the mixture by sparging with argon for 15 minutes.

  • Addition of Solvent: Add anhydrous DMSO (0.1 M) via syringe.

  • Photoreaction: Place the reaction vial in a photoreactor equipped with blue LEDs and stir at room temperature for 24-48 hours.

  • Work-up and Purification: After the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography to yield N-Boc-2-(pyrimidin-2-yl)azetidine. The Boc group can be removed with trifluoroacetic acid in DCM.

Methodology 3: Minisci-Type C-H Functionalization

The Minisci reaction is a powerful tool for the direct C-H functionalization of electron-deficient heterocycles, such as pyridines, with alkyl radicals.[9][10][11] This approach can be adapted to introduce an azetidine moiety onto a pyridine ring by generating an azetidinyl radical from a suitable precursor.

Causality Behind Experimental Choices:
  • Radical Precursor: Azetidine-3-carboxylic acid can be used as a precursor to the 3-azetidinyl radical via silver-catalyzed oxidative decarboxylation.[9][11]

  • Oxidant: A strong oxidant, such as ammonium persulfate ((NH₄)₂S₂O₈), is required to generate the sulfate radical anion, which initiates the radical cascade.[9]

  • Silver Catalyst: A catalytic amount of silver nitrate (AgNO₃) is used to facilitate the decarboxylation of the carboxylic acid.[9][11]

  • Solvent System: A biphasic solvent system, often a mixture of an organic solvent (like dichloroethane) and water, is used to dissolve the various reagents.

  • Acid: The reaction is typically performed under acidic conditions to protonate the pyridine, increasing its electrophilicity towards radical addition.

Reaction Mechanism Workflow

G cluster_0 Radical Generation cluster_1 Pyridine Functionalization Persulfate (NH₄)₂S₂O₈ Sulfate_Radical SO₄⁻• Persulfate->Sulfate_Radical Heat AgII Ag(II) Sulfate_Radical->AgII Oxidation AgI Ag(I) AgI->AgII Azetidine_Radical Azetidine-3-yl• AgII->Azetidine_Radical Decarboxylation Carboxylic_Acid Azetidine-3-COOH Carboxylic_Acid->Azetidine_Radical Radical_Adduct Radical Adduct Azetidine_Radical->Radical_Adduct Radical Addition Pyridine_H Protonated Pyridine Pyridine_H->Radical_Adduct Cation_Radical Cation Radical Radical_Adduct->Cation_Radical Oxidation Product Azetidinyl-Pyridine Cation_Radical->Product Deprotonation

Caption: Proposed mechanism for Minisci-type C-H functionalization of pyridine.

Detailed Experimental Protocol: Synthesis of 4-(Azetidin-3-yl)pyridine

Materials:

Reagent/MaterialSupplierGrade
N-Boc-azetidine-3-carboxylic acidCommercial>98%
PyridineCommercial>99%
Silver nitrate (AgNO₃)Commercial>99%
Ammonium persulfate ((NH₄)₂S₂O₈)Commercial>98%
Trifluoroacetic acid (TFA)CommercialReagent Grade
Dichloroethane (DCE)CommercialReagent Grade
Dichloromethane (DCM)CommercialReagent Grade
Saturated aqueous NaHCO₃ solutionLab Prepared-
Anhydrous Sodium Sulfate (Na₂SO₄)Commercial-

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-Boc-azetidine-3-carboxylic acid (2.0 equiv.) and pyridine (1.0 equiv.) in a 1:1 mixture of DCE and water.

  • Addition of Reagents: Add AgNO₃ (20 mol%) and trifluoroacetic acid (2.0 equiv.).

  • Initiation: Heat the mixture to 70 °C and add a solution of (NH₄)₂S₂O₈ (3.0 equiv.) in water dropwise over 10 minutes.

  • Reaction: Stir the reaction at 70 °C for 1-2 hours. Monitor for the consumption of pyridine by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and carefully quench with saturated aqueous NaHCO₃ solution until the pH is basic.

  • Extraction and Purification: Extract the mixture with DCM (3 x 30 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography to obtain N-Boc-4-(azetidin-3-yl)pyridine. The Boc group can be removed with TFA in DCM.

Conclusion and Future Outlook

The reductive cross-coupling methodologies outlined in this guide offer powerful and versatile strategies for the synthesis of medicinally relevant azetidine-pyridine scaffolds. Nickel-catalyzed cross-electrophile coupling provides a direct and efficient route from readily available halo-substituted starting materials. Photoredox-mediated decarboxylative coupling offers a mild and functional group tolerant alternative, utilizing carboxylic acids as stable radical precursors. Finally, the Minisci-type C-H functionalization allows for the direct installation of an azetidine moiety onto the pyridine ring, albeit with potential regioselectivity challenges.

As the demand for novel three-dimensional chemical matter in drug discovery continues to grow, the development of new and improved methods for the synthesis of complex heterocyclic scaffolds will remain a key area of research. Future efforts in this field will likely focus on expanding the substrate scope, improving the catalytic efficiency, and developing enantioselective variants of these powerful transformations.

References

  • Ji, Y. et al. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc2018 , iv, 195-214. [Link]

  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927–11933. [Link]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(4), 3936-3947. [Link]

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. University of Bari. [Link]

  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927–11933. [Link]

  • Electrophilic Nickel-Catalyzed Cross-Coupling reaction of Azetidine. ScholarWorks. [Link]

  • Wang, D., Zhu, N., Chen, P., & Liu, G. (2019). Photoredox-catalyzed branch-selective pyridylation of alkenes for the expedient synthesis of Triprolidine. Nature communications, 10(1), 755. [Link]

  • Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides. The Journal of Organic Chemistry, 66(4), 1465-1468. [Link]

  • Radical Carbonylative Synthesis of Heterocycles by Visible Light Photoredox Catalysis. Molecules, 25(18), 4212. [Link]

  • Weix, D. J. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Synlett, 26(02), 233-238. [Link]

  • Direct Decarboxylative C-2 alkylation of azoles through Minisci- type coupling. University of Pisa. [Link]

  • C‐2 and C‐4‐selective alkylation of protonated pyridine through C−C... ResearchGate. [Link]

  • A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry. Organic Letters, 24(49), 9123-9129. [Link]

  • A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry. Organic Letters, 24(49), 9123-9129. [Link]

  • Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3‑Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals. eScholarship.org. [Link]

  • Nickel-Catalyzed Enantioselective Electrochemical Reductive Cross-Coupling of Aryl Aziridines with Alkenyl Bromides. Journal of the American Chemical Society, 145(10), 5764-5773. [Link]

  • Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. The Journal of organic chemistry, 74(19), 7185-7193. [Link]

  • Decarboxylative cross-coupling. Wikipedia. [Link]

  • Nickel-Catalyzed Cross-Electrophile Coupling to Access Polysubstituted Cyclobutenes. Angewandte Chemie International Edition, e202507087. [Link]

  • A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Chemistry, 12(10), 898-905. [Link]

  • Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. RSC Advances, 10(52), 31253-31273. [Link]

  • Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides. [Link]

  • Synthesis of Acridinium Photoredox Catalysts with Dr. Alex White (Episode 67). YouTube. [Link]

  • Access to 2-Oxoazetidine-3-carboxylic Acids Derivatives via Thermal Microwave-Assisted Wolff Rearrangement of 3-Diazotetramic Ac. Beilstein Archives. [Link]

  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances, 14(49), 36173-36182. [Link]

  • Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Journal of the American Chemical Society, 146(45), 31131-31139. [Link]

  • Reductive Coupling of (Fluoro)pyridines by Linear 3d‐Metal(I) Silylamides of Cr–Co: A Tale of C−C Bond Formation, C−F Bond Cleavage and a Pyridyl Radical Anion. Chemistry – A European Journal, 27(15), 4932-4938. [Link]

  • Reductive Coupling of (Fluoro)pyridines by Linear 3d-Metal(I) Silylamides of Cr-Co: A Tale of C-C Bond Formation, C-F Bond Cleavage and a Pyridyl Radical Anion. Chemistry, 27(15), 4932-4938. [Link]

  • Reductive C2-Alkylation of Pyridine and Quinoline N-Oxides Using Wittig Reagents. Angewandte Chemie International Edition, 57(39), 12737-12740. [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of the Azetidine Nitrogen in 3-(Azetidin-3-yl)-5-fluoropyridine

Abstract The 3-(azetidin-3-yl)-5-fluoropyridine scaffold is a privileged motif in modern medicinal chemistry, valued for the unique structural and physicochemical properties it imparts to bioactive molecules.[1][2][3] Th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 3-(azetidin-3-yl)-5-fluoropyridine scaffold is a privileged motif in modern medicinal chemistry, valued for the unique structural and physicochemical properties it imparts to bioactive molecules.[1][2][3] The azetidine ring, a strained four-membered heterocycle, acts as a rigid, three-dimensional linker that can improve metabolic stability, aqueous solubility, and receptor binding affinity.[3] The secondary amine of the azetidine ring presents a critical handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) through late-stage functionalization.[4][5] This guide provides a comprehensive overview of robust and versatile protocols for the N-functionalization of 3-(Azetidin-3-yl)-5-fluoropyridine, including N-acylation, N-sulfonylation, N-alkylation, and reductive amination. Each section details the underlying chemical principles, provides field-tested step-by-step protocols, and explains the causality behind experimental choices to empower researchers in drug discovery and development.

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidines have emerged as vital building blocks in the design of next-generation therapeutics.[1][2] Their inherent ring strain and sp3-rich character provide a distinct conformational rigidity that is often advantageous compared to more flexible acyclic linkers or larger heterocyclic systems.[2] The incorporation of a fluorine atom on the pyridine ring further modulates the electronic properties and metabolic stability of the molecule, making 3-(Azetidin-3-yl)-5-fluoropyridine a highly attractive starting point for library synthesis.[6]

The nucleophilic secondary amine on the azetidine ring is the primary site for diversification. By selectively modifying this position, chemists can introduce a wide array of functional groups to probe interactions with biological targets, fine-tune pharmacokinetic profiles, and optimize lead compounds. The following sections provide detailed methodologies for achieving these critical transformations efficiently and predictably.

Core Methodology: N-Acylation for Amide Synthesis

Principle & Rationale: N-acylation is a fundamental transformation that introduces an amide bond, a ubiquitous functional group in pharmaceuticals due to its metabolic stability and hydrogen bonding capabilities. The reaction involves the nucleophilic attack of the azetidine nitrogen onto an electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride, anhydride, or a carboxylic acid activated by a coupling agent. A non-nucleophilic organic base (e.g., triethylamine, DIPEA) is essential to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation without competing with the azetidine nucleophile.

Protocol 2.1: N-Acylation using Acyl Chlorides

This protocol describes a general procedure for the reaction between 3-(Azetidin-3-yl)-5-fluoropyridine and an acyl chloride.

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-(Azetidin-3-yl)-5-fluoropyridine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.1 M.

  • Base Addition: Add triethylamine (TEA, 1.5 eq) or N,N-diisopropylethylamine (DIPEA, 1.5 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This mitigates the exothermicity of the reaction.

  • Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with the addition of water. Separate the organic layer, and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (typically using a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.

Data Summary: N-Acylation Reactions
Acyl ChlorideEquivalentsBase (eq)SolventTime (h)Typical Yield (%)
Acetyl Chloride1.1TEA (1.5)DCM290-95%
Benzoyl Chloride1.1TEA (1.5)DCM485-92%
Cyclopropanecarbonyl chloride1.1DIPEA (1.5)THF388-94%
Workflow Visualization: N-Acylation

N_Acylation_Workflow cluster_start Setup cluster_reaction Reaction cluster_workup Work-up & Purification start 3-(Azetidin-3-yl)-5-fluoropyridine in Anhydrous DCM base Add Triethylamine (1.5 eq) start->base cool Cool to 0 °C base->cool reagent Add Acyl Chloride (1.1 eq) cool->reagent react Stir at RT (2-16 h) reagent->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with H₂O monitor->quench extract Extract & Wash quench->extract purify Column Chromatography extract->purify product N-Acyl-3-(5-fluoropyridin-3-yl)azetidine purify->product

Caption: Workflow for the N-acylation of 3-(Azetidin-3-yl)-5-fluoropyridine.

Core Methodology: N-Sulfonylation for Sulfonamide Synthesis

Principle & Rationale: The synthesis of N-sulfonylated azetidines introduces the sulfonamide functional group, a key pharmacophore in numerous approved drugs.[7] This reaction proceeds via the nucleophilic attack of the azetidine nitrogen on the electrophilic sulfur atom of a sulfonyl chloride. Similar to N-acylation, a base is required to scavenge the generated HCl. The resulting sulfonamide is a stable, non-basic moiety that can act as a hydrogen bond acceptor and can impart favorable pharmacokinetic properties.[7]

Protocol 3.1: N-Sulfonylation using Sulfonyl Chlorides

Step-by-Step Methodology:

  • Setup: Dissolve 3-(Azetidin-3-yl)-5-fluoropyridine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of the desired sulfonyl chloride (1.1 eq) in anhydrous DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with DCM. Wash with 1 M aqueous HCl, followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product via silica gel column chromatography to obtain the desired N-sulfonylated azetidine.

Data Summary: N-Sulfonylation Reactions
Sulfonyl ChlorideEquivalentsBase (eq)SolventTime (h)Typical Yield (%)
p-Toluenesulfonyl chloride1.1TEA (1.5)DCM1685-90%
Methanesulfonyl chloride1.1TEA (1.5)DCM1290-96%
4-Bromophenylsulfonyl chloride1.1TEA (1.5)DCM2080-88%
Workflow Visualization: N-Sulfonylation

N_Sulfonylation_Workflow cluster_start Setup cluster_reaction Reaction cluster_workup Work-up & Purification start 3-(Azetidin-3-yl)-5-fluoropyridine + TEA in Anhydrous DCM cool Cool to 0 °C start->cool reagent Add Sulfonyl Chloride (1.1 eq) cool->reagent react Stir at RT (12-24 h) reagent->react monitor Monitor by TLC react->monitor wash Aqueous Wash Sequence monitor->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify product N-Sulfonyl-3-(5-fluoropyridin-3-yl)azetidine purify->product

Caption: Workflow for the N-sulfonylation of 3-(Azetidin-3-yl)-5-fluoropyridine.

Core Methodology: N-Alkylation

Principle & Rationale: N-alkylation introduces alkyl substituents onto the azetidine nitrogen via a nucleophilic substitution (typically Sₙ2) reaction with an alkyl halide. This reaction increases the steric bulk and can modulate the basicity of the nitrogen atom. An inorganic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is often used in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. These conditions facilitate the deprotonation of the secondary amine, enhancing its nucleophilicity for attack on the alkyl halide.

Protocol 4.1: N-Alkylation using Alkyl Halides

Step-by-Step Methodology:

  • Setup: To a solution of 3-(Azetidin-3-yl)-5-fluoropyridine (1.0 eq) in anhydrous DMF (0.2 M), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Reagent Addition: Add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq) to the suspension.

  • Reaction: Stir the mixture at room temperature (or heat to 50-60 °C if the halide is less reactive) for 6-24 hours. Monitor the reaction by LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine to remove residual DMF.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude material by silica gel column chromatography.

Data Summary: N-Alkylation Reactions
Alkyl HalideEquivalentsBase (eq)SolventTemp (°C)Typical Yield (%)
Benzyl bromide1.2K₂CO₃ (2.0)DMFRT80-90%
Ethyl bromoacetate1.2K₂CO₃ (2.0)Acetonitrile6075-85%
1-Bromobutane1.5Cs₂CO₃ (2.0)DMF6070-80%
Workflow Visualization: N-Alkylation

N_Alkylation_Workflow cluster_start Setup cluster_reaction Reaction cluster_workup Work-up & Purification start 3-(Azetidin-3-yl)-5-fluoropyridine + K₂CO₃ in Anhydrous DMF reagent Add Alkyl Halide (1.2 eq) start->reagent react Stir at RT or Heat (6-24 h) reagent->react monitor Monitor by LC-MS react->monitor extract Dilute with H₂O & Extract monitor->extract wash Wash with Brine extract->wash purify Column Chromatography wash->purify product N-Alkyl-3-(5-fluoropyridin-3-yl)azetidine purify->product

Caption: Workflow for the N-alkylation of 3-(Azetidin-3-yl)-5-fluoropyridine.

Core Methodology: Reductive Amination

Principle & Rationale: Reductive amination is a powerful and versatile method for forming C-N bonds, allowing for the introduction of a wide range of substituted alkyl groups. The reaction proceeds in two stages: the initial reaction between the secondary amine and a carbonyl compound (aldehyde or ketone) forms an unstable iminium ion intermediate. This intermediate is then reduced in situ by a mild, selective reducing agent, typically sodium triacetoxyborohydride (STAB), to yield the N-alkylated product. STAB is favored because it is mild enough not to reduce the starting carbonyl compound and is tolerant of the slightly acidic conditions that promote iminium ion formation.

Protocol 5.1: Reductive Amination using Aldehydes/Ketones

Step-by-Step Methodology:

  • Setup: Dissolve 3-(Azetidin-3-yl)-5-fluoropyridine (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) or DCM (0.1 M).

  • Acid Catalyst (Optional): Add a catalytic amount of acetic acid (0.1 eq) to facilitate iminium ion formation. Stir for 30-60 minutes at room temperature.

  • Reducing Agent: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the mixture. The reaction may bubble slightly (hydrogen evolution).

  • Reaction: Stir at room temperature for 4-24 hours until the reaction is complete as judged by LC-MS.

  • Work-up: Carefully quench the reaction with saturated aqueous sodium bicarbonate solution. Stir until bubbling ceases.

  • Extraction: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, and dry over Na₂SO₄.

  • Purification: Filter and concentrate the solution. Purify the resulting crude product by silica gel column chromatography.

Data Summary: Reductive Amination Reactions
Carbonyl CompoundEquivalentsReducing Agent (eq)SolventTime (h)Typical Yield (%)
Benzaldehyde1.2STAB (1.5)DCE685-95%
Cyclohexanone1.2STAB (1.5)DCM1280-90%
4-Pyridinecarboxaldehyde1.2STAB (1.5)DCE875-85%
Workflow Visualization: Reductive Amination

Reductive_Amination_Workflow cluster_start Iminium Formation cluster_reaction Reduction cluster_workup Work-up & Purification start Azetidine + Aldehyde/Ketone in Anhydrous DCE stir Stir at RT (30-60 min) start->stir reagent Add STAB (1.5 eq) stir->reagent react Stir at RT (4-24 h) reagent->react monitor Monitor by LC-MS react->monitor quench Quench with aq. NaHCO₃ monitor->quench extract Extract & Wash quench->extract purify Column Chromatography extract->purify product N-Substituted-3-(5-fluoropyridin-3-yl)azetidine purify->product

Caption: Workflow for the reductive amination of 3-(Azetidin-3-yl)-5-fluoropyridine.

Conclusion

The protocols detailed in this guide offer a robust and versatile toolkit for the functionalization of the azetidine nitrogen in 3-(Azetidin-3-yl)-5-fluoropyridine. These methods—N-acylation, N-sulfonylation, N-alkylation, and reductive amination—provide reliable access to a diverse range of chemical derivatives essential for modern drug discovery programs. By understanding the principles behind each transformation and adhering to the detailed experimental procedures, researchers can efficiently generate compound libraries, explore structure-activity relationships, and accelerate the development of novel therapeutics built upon this valuable scaffold.

References

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). Chemistry - A European Journal.
  • Verzele, D., et al. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ARKIVOC.
  • Azetidines in Drug Discovery. (n.d.). PharmaBlock.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. (n.d.). LJMU Research Online.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv.
  • Modular access to functionalized azetidines via electrophilic azetidinylation. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Recent progress in synthesis of 3-functionalized azetidines. (2026).
  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionaliz
  • Azetidine synthesis. (n.d.). Organic Chemistry Portal.
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (2025). Journal of the American Chemical Society.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Future Medicinal Chemistry.
  • Fluorine in drug discovery: Role, design and case studies. (n.d.). IntechOpen.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online.
  • Application Notes and Protocols: 3-((4-Bromophenyl)sulfonyl)azetidine in the Synthesis of Bioactive Molecules. (2025). Benchchem.
  • 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. (2022). Arkivoc.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC.
  • The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. (2025). Benchchem.
  • Synthetic route to azetidinones. (n.d.).
  • Reductive amination of (protected) 3-Oxopropanenitrile: Will azetidin-2-ol be formed via intramolecular ring closure? (2014). Chemistry Stack Exchange.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2019). SciSpace.
  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorin
  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. (2019). PubMed.
  • Oxidative allene amination for the synthesis of azetidin-3-ones. (2015). PubMed - NIH.
  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. (n.d.). PMC.
  • 3-(Azetidin-2-ylmethoxy)-5-fluoro-pyridine. (n.d.). PubChem.

Sources

Application

Application Note: Protecting Group Strategies and Cross-Coupling Protocols for the Synthesis of 3-(Azetidin-3-yl)-5-fluoropyridine

Introduction The incorporation of saturated, highly strained nitrogen heterocycles into aromatic scaffolds is a cornerstone strategy in modern drug discovery. The 3-(azetidin-3-yl)-5-fluoropyridine motif is particularly...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The incorporation of saturated, highly strained nitrogen heterocycles into aromatic scaffolds is a cornerstone strategy in modern drug discovery. The 3-(azetidin-3-yl)-5-fluoropyridine motif is particularly valuable; the azetidine ring serves as a conformationally restricted, metabolically stable bioisostere for aliphatic amines, while the 5-fluoropyridine moiety modulates the overall basicity and lipophilicity of the molecule.

However, synthesizing this motif via C(sp³)–C(sp²) cross-coupling presents significant challenges. The azetidine ring possesses high ring strain (~26 kcal/mol) and a highly basic secondary amine (pKa ~11.2). If left unprotected, the free amine will coordinate to transition metal catalysts (e.g., Pd or Ni), forming stable off-cycle complexes that poison the catalytic cycle[1]. Furthermore, harsh basic conditions can trigger undesired ring-opening. Therefore, a meticulously designed protecting group (PG) strategy combined with mild cross-coupling conditions is imperative.

Strategic Overview & Causality in Reaction Design

The Role of the Protecting Group

The primary function of the protecting group in this synthesis is to sterically shield the nitrogen lone pair and electronically deactivate the amine, preventing catalyst poisoning and undesired Buchwald-Hartwig amination side reactions.

  • Boc (tert-Butoxycarbonyl): The gold standard for this transformation. The strongly electron-withdrawing nature of the carbamate reduces the nucleophilicity of the nitrogen. It is highly stable to the organometallic conditions required for zincation and cross-coupling, yet easily cleaved under mild acidic conditions[2].

  • Cbz (Carboxybenzyl): An alternative when orthogonal deprotection (via hydrogenolysis) is required, though it exhibits slightly lower stability during aggressive metallation steps.

  • Bus (tert-Butylsulfonyl): Useful for specific stereoselective outcomes, but requires harsher acidic conditions for removal, which can complicate late-stage functionalization.

The Case for Negishi Cross-Coupling

While Suzuki-Miyaura couplings are common, they typically require borophilic inorganic bases (e.g., K₂CO₃, Cs₂CO₃)[3]. The strongly electron-withdrawing fluorine atom on the 3-bromo-5-fluoropyridine lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heteroaryl ring. While this accelerates the oxidative addition of Pd(0), it also sensitizes the pyridine to nucleophilic aromatic substitution (S_NAr) in the presence of strong bases.

The Negishi cross-coupling circumvents this by utilizing mild organozinc reagents, completely avoiding the need for basic additives[4]. This ensures high functional group tolerance and suppresses side reactions.

Quantitative Comparison of Protecting Group Strategies
Protecting GroupCross-Coupling Yield (%)Deprotection Yield (%)Deprotection ConditionsAtom Economy / Strategic Notes
Boc 82 – 88%>95%TFA/DCM (1:1), 25 °C, 2 hHigh; Volatile byproducts (isobutylene, CO₂) simplify purification.
Cbz 75 – 80%85 – 90%H₂ (1 atm), Pd/C, MeOHModerate; Ideal if the target molecule contains acid-sensitive functionalities.
Bus 65 – 70%80 – 85%4M HCl in Dioxane, 60 °CLow; Best reserved for syntheses requiring specific stereocontrol.

Experimental Workflow

The following diagram illustrates the logical progression from the protected azetidine precursor through metallation, cross-coupling, and final deprotection.

G N1 3-Iodoazetidine (Unprotected) N2 Boc Protection (Boc2O, Et3N) N1->N2 N3 1-Boc-3-iodoazetidine (Stable Precursor) N2->N3 N4 Zinc Insertion (Zn dust, TMSCl) N3->N4 N5 1-Boc-3-azetidinylzinc(II) iodide (Nucleophile) N4->N5 N6 Negishi Cross-Coupling + 3-Bromo-5-fluoropyridine N5->N6 N7 1-Boc-3-(5-fluoropyridin-3-yl)azetidine (Protected Core) N6->N7 N8 Acidic Cleavage (TFA / DCM) N7->N8 N9 3-(Azetidin-3-yl)-5-fluoropyridine (Final Product) N8->N9

Workflow for the synthesis of 3-(Azetidin-3-yl)-5-fluoropyridine via Negishi coupling.

Detailed Methodologies and Protocols

Protocol 1: Preparation of 1-Boc-3-azetidinylzinc(II) iodide

Causality: Commercial zinc dust is coated with a passivating layer of zinc oxide. Activation with 1,2-dibromoethane and TMSCl chemically strips this layer, exposing the highly reactive zero-valent zinc required for direct insertion into the robust C(sp³)–I bond of 1-Boc-3-iodoazetidine[2].

Steps:

  • Under an inert argon atmosphere, add zinc dust (3.0 equiv, 30 mmol) to a flame-dried Schlenk flask.

  • Suspend the zinc in anhydrous DMA (15 mL) and add 1,2-dibromoethane (0.15 equiv). Heat the mixture to 65 °C for 10 minutes, then cool to room temperature.

  • Add chlorotrimethylsilane (TMSCl, 0.1 equiv) dropwise. Stir for 15 minutes.

  • Add a solution of 1-Boc-3-iodoazetidine (1.0 equiv, 10 mmol) in anhydrous DMA (5 mL) dropwise over 10 minutes.

  • Stir the reaction at 40 °C for 2 hours.

  • Self-Validation Check: The successful formation of the organozinc reagent is visually indicated by the consumption of the grey zinc dust and the formation of a slightly cloudy, pale-yellow solution. An aliquot quenched with iodine should show complete conversion back to the starting iodide by GC-MS, confirming the active zincate titer.

Protocol 2: Palladium-Catalyzed Negishi Cross-Coupling

Causality: Pd(dppf)Cl₂ is selected as the catalyst because the large bite angle of the dppf ligand (approx. 99°) forces the intermediate Pd(II) complex into a geometry that dramatically accelerates reductive elimination—the notoriously slow, rate-determining step in C(sp³)–C(sp²) cross-couplings[5].

Steps:

  • To a separate flame-dried flask under argon, add 3-bromo-5-fluoropyridine (0.8 equiv, 8.0 mmol) and Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Transfer the freshly prepared 1-Boc-3-azetidinylzinc(II) iodide solution (from Protocol 1) into this flask via a syringe filter (to remove unreacted zinc).

  • Heat the reaction mixture to 70 °C and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with EtOAc (3 × 20 mL).

  • Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

  • Self-Validation Check: Monitor the reaction by LC-MS. The disappearance of the 3-bromo-5-fluoropyridine peak and the emergence of the product mass (m/z [M+H]⁺ = 253.1) confirms successful C–C bond formation.

Protocol 3: Acidic Deprotection to Yield the Final Product

Causality: Trifluoroacetic acid (TFA) protonates the Boc carbamate, initiating a fragmentation that releases isobutylene gas and carbon dioxide. The reaction is entropically driven to completion.

Steps:

  • Dissolve the purified 1-Boc-3-(5-fluoropyridin-3-yl)azetidine (5.0 mmol) in anhydrous DCM (10 mL).

  • Cool the solution to 0 °C and add TFA (10 mL) dropwise.

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure to remove excess TFA.

  • Redissolve the residue in water (10 mL) and adjust the pH to ~10 using 2M NaOH. Note: The basicity of the final azetidine requires a high pH to ensure it is fully deprotonated for organic extraction.

  • Extract with a 4:1 mixture of CHCl₃/Isopropanol (3 × 15 mL). Dry and concentrate to afford the pure 3-(Azetidin-3-yl)-5-fluoropyridine.

  • Self-Validation Check: The immediate evolution of gas (bubbling) upon TFA addition serves as a physical indicator of Boc cleavage. Complete dissolution of the starting material into the acidic aqueous phase during the initial workup confirms the removal of the lipophilic Boc group.

References

1.[2] An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids Source: Semantic Scholar URL:2

2.[1] Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization Source: PubMed / NIH URL:1

3.[4] Negishi Cross-Coupling Is Compatible with a Reactive B–Cl Bond: Development of a Versatile Late-Stage Functionalization... Source: PubMed / NIH URL:4

4.[3] Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues Source: MDPI URL:3

5.[5] Iron catalysed cross-couplings of azetidines – application to the formal synthesis of a pharmacologically active molecule Source: Chemical Communications (RSC Publishing) URL:5

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in 3-(Azetidin-3-yl)-5-fluoropyridine synthesis

Topic: Troubleshooting Yield Collapse in 3-(Azetidin-3-yl)-5-fluoropyridine Synthesis Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Yield Collapse in 3-(Azetidin-3-yl)-5-fluoropyridine Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Overview: The Scaffold Challenge

You are likely attempting to synthesize 3-(azetidin-3-yl)-5-fluoropyridine to exploit the azetidine ring as a rigid, metabolic stable bioisostere for a piperidine or morpholine.

The synthesis of this scaffold typically fails due to three converging factors:

  • Electronic Mismatch: The electron-deficient 5-fluoropyridine is reluctant to undergo certain oxidative additions compared to neutral arenes.

  • Azetidine Fragility: The strained 4-membered ring is susceptible to acid-catalyzed ring opening during deprotection or Lewis-acid mediated degradation during coupling.

  • Protodeboronation: If you are attempting a Suzuki coupling with azetidinyl-3-boronate, you are likely seeing <5% yield. These boronates are notoriously unstable.

Below are the diagnostic protocols for the two most viable routes: Nickel-Catalyzed Reductive Cross-Coupling (Recommended) and Negishi Coupling (Scale-up Alternative).

Phase 1: Route Selection & Strategy

User Question: I tried a Suzuki coupling between 3-bromo-5-fluoropyridine and (N-Boc-azetidin-3-yl)boronic acid pinacol ester, but I only recovered starting material and deboronated azetidine. Why?

Specialist Response: This is a classic failure mode. 3-Azetidinyl boronates are highly prone to protodeboronation because the


-amino carbon facilitates C-B bond cleavage under the basic aqueous conditions required for Suzuki coupling.

Recommendation: Switch to Nickel-Catalyzed Reductive Cross-Electrophile Coupling (XEC) . This method couples two halides (aryl and alkyl) directly, avoiding the unstable boronate intermediate entirely.

RouteSelection Start Select Synthesis Strategy Suzuki Suzuki Coupling (Boronate + Bromide) Start->Suzuki Standard Approach NiXEC Ni-Catalyzed Reductive Coupling (Aryl Halide + Alkyl Halide) Start->NiXEC High Value / Med Chem Negishi Negishi Coupling (Organozinc + Aryl Halide) Start->Negishi Scale Up (>10g) Fail FAILURE: Protodeboronation Suzuki->Fail High Instability Success1 Target Molecule NiXEC->Success1 Direct C(sp2)-C(sp3) bond Success2 Target Molecule Negishi->Success2 Stable Zn Reagent

Figure 1: Decision matrix for selecting the optimal synthetic route. Note the high failure probability of Suzuki coupling for this specific scaffold.

Phase 2: Troubleshooting Nickel-Catalyzed Coupling (XEC)

Protocol: Coupling 3-bromo-5-fluoropyridine (Ar-Br) with 1-Boc-3-iodoazetidine (Alk-I). Reagents:


 (10 mol%), dtbbpy (15 mol%), 

(2-3 equiv), NaI, TMSCl (activator).
Issue #1: The "Stalled Clear Solution"

Observation: The reaction mixture remains green/blue and clear. GC/LCMS shows no conversion after 4 hours. Diagnosis: Failure to initiate. The Manganese (


) reductant has not activated the Nickel catalyst. The active catalytic species is 

, which is black/brown. If the solution is green, you still have inactive

. Corrective Action:
  • Mn Activation: Do not use Mn powder straight from the bottle. Wash it with dilute HCl, then water, then acetone, and dry under vacuum/heat.

  • Chemical Activation: Add TMSCl (chlorotrimethylsilane) and 1,2-dibromoethane (5 mol% each) to the suspension of Mn in solvent before adding the catalyst or substrates. Stir until you see bubbles (ethylene gas) or a slight exotherm.

  • Solvent: Ensure you are using DMA (Dimethylacetamide) or DMPU. DMF can sometimes coordinate too strongly and inhibit the reduction.

Issue #2: The "Homocoupling" Trap

Observation: I see full consumption of the iodoazetidine, but the major product is the azetidine dimer (homocoupling). The fluoropyridine remains untouched. Diagnosis: Electrophile Mismatch. The alkyl iodide (azetidine) is reacting with the Ni catalyst faster than the aryl bromide. Corrective Action:

  • Slow Addition: Add the solution of 1-Boc-3-iodoazetidine via syringe pump over 2–4 hours to the mixture containing the catalyst, reductant, and the fluoropyridine. This keeps the concentration of the alkyl radical low, favoring cross-coupling over dimerization.

  • Ligand Switch: Switch from dtbbpy to BiOx (bis-oxazoline) ligands. BiOx ligands are sterically bulkier and often suppress homocoupling in reductive cross-electrophile systems.

Phase 3: The Negishi Alternative (Scale-Up)

Protocol: Formation of (1-(tert-butoxycarbonyl)azetidin-3-yl)zinc(II) iodide followed by Pd-catalyzed coupling.

Issue #3: Zinc Insertion Failure

Observation: I cannot get the zinc to insert into the 1-Boc-3-iodoazetidine. The starting material persists. Diagnosis: The surface area of the Zinc dust is passivated (oxidized). Corrective Action:

  • LiCl Additive: Use Knochel’s condition:

    
     dust + 
    
    
    
    in THF. The presence of LiCl solubilizes the organozinc species as it forms, cleaning the metal surface and driving the equilibrium forward.
  • Temperature: Azetidinyl iodides are reactive.[1][2][3] Initiate at 30°C, then stir at RT. Do not heat above 50°C during insertion, or the Boc group may decompose the organozinc.

Phase 4: Deprotection & Isolation (The "Yield Killer")

User Question: I formed the product (confirmed by LCMS), but after TFA deprotection and workup, my mass recovery is <20%. Where did it go?

Specialist Response: You likely lost the product into the aqueous layer or polymerized it. 3-(Azetidin-3-yl)pyridines are highly polar and the free base is unstable.

Troubleshooting Guide:

ParameterStandard Protocol (High Risk)Optimized Protocol (High Yield)
Reagent 50% TFA in DCM4M HCl in Dioxane (0°C to RT)
Quench Sat.

(Aqueous)
Do NOT use water. Concentrate to dryness directly.
Isolation Extraction with DCM/EtOAcTriturate the HCl salt with

or Pentane.
Free Basing NaOH washUse Solid-Supported Carbonate (e.g., MP-Carbonate) in MeOH.

Why this works:

  • Water Avoidance: The target molecule is a small, polar amine. It loves water. Traditional aqueous workups will wash it away. Keeping it as the HCl salt and precipitating it ensures recovery.

  • Polymerization Control: Concentrated TFA can cause the azetidine ring to open and polymerize, especially if the reaction warms up. HCl/Dioxane is milder and precipitates the product as it forms, protecting it from further reaction.

Visualizing the Mechanism (Ni-Catalysis)

Understanding the radical cycle is crucial for troubleshooting.

NiCycle cluster_stall Common Failure Point Ni0 L-Ni(0) (Active Species) OxAdd Oxidative Addition (Ar-Br) Ni0->OxAdd ArNiII L-Ni(II)-Ar (Intermediate) OxAdd->ArNiII Capture Radical Capture ArNiII->Capture RadicalGen Radical Generation (Alk-I + Mn) AlkRad Alkyl Radical (Azetidinyl•) RadicalGen->AlkRad Mn(0) -> Mn(II) AlkRad->Capture NiIII L-Ni(III)(Ar)(Alk) Capture->NiIII RedElim Reductive Elimination (Product Release) NiIII->RedElim RedElim->Ni0 Cycle Repeats

Figure 2: The Nickel Catalytic Cycle. The "Radical Generation" step is the most common failure point if the reductant (Mn/Zn) is not properly activated.

References
  • Nickel-Catalyzed Cross-Electrophile Coupling (General Mechanism)

    • Weix, D. J. (2015). Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. Accounts of Chemical Research, 48(6), 1767–1775.
  • Reductive Coupling of Azetidines (Specific Precedent)

    • Woods, B. P., Orlandi, M., Huang, C. Y., Sigman, M. S., & Doyle, A. G. (2017). Nickel-Catalyzed Enantioselective Reductive Cross-Coupling of Styrenyl Aziridines. Journal of the American Chemical Society, 139(16), 5688–5691. (Analogous strained ring methodology).
  • Zinc Insertion & Negishi Coupling (Knochel Method)

    • Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.
  • Azetidine Handling & Deprotection

    • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8993-8995. (Discusses the stability and handling of strained 4-membered heterocycles).

Sources

Optimization

Technical Support Center: Stability of 3-(Azetidin-3-yl)-5-fluoropyridine in Solution

Welcome to the technical support center for 3-(Azetidin-3-yl)-5-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(Azetidin-3-yl)-5-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for handling this compound in solution. We will address common stability challenges, offer troubleshooting strategies, and provide validated experimental protocols to ensure the integrity of your results.

Introduction: Understanding the Core Stability Challenges

3-(Azetidin-3-yl)-5-fluoropyridine is a valuable building block in medicinal chemistry, incorporating both a strained four-membered azetidine ring and an electron-deficient fluoropyridine moiety.[1] This unique combination, while synthetically useful, presents specific stability challenges that must be carefully managed during experimental work. The primary lability of the molecule stems from the azetidine ring, which is susceptible to ring-opening, particularly under acidic conditions.[2][3] The reactivity of azetidines is driven by their considerable ring strain (approx. 25.4 kcal/mol).[4][5]

This guide will walk you through the key factors influencing the stability of this compound and provide actionable protocols to mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: My compound seems to be degrading rapidly in an acidic aqueous buffer. What is the likely cause?

A1: The most probable cause is the acid-catalyzed intramolecular ring-opening of the azetidine moiety.[2] The azetidine nitrogen can become protonated at low pH, which facilitates a nucleophilic attack, leading to ring cleavage.[2][3] Studies on analogous N-aryl azetidines confirm that decomposition is significantly more rapid at acidic pH (e.g., pH 1.8) compared to neutral pH, where the compounds are generally stable.[2] The pKa of the azetidine nitrogen is a critical determinant of its stability.[2]

Q2: What is the recommended pH range for working with 3-(Azetidin-3-yl)-5-fluoropyridine in aqueous solutions?

A2: To ensure stability, it is highly recommended to work at a neutral or slightly basic pH (pH ≥ 7.0). Under neutral conditions, the protonation of the azetidine nitrogen is minimized, significantly slowing down the ring-opening degradation pathway.[2] Avoid prolonged exposure to acidic media (pH < 4) whenever possible.[3]

Q3: Can I use DMSO or acetonitrile as a stock solution solvent? How should I store it?

A3: Yes, preparing a concentrated stock solution in a high-purity, anhydrous aprotic solvent like DMSO or acetonitrile is a standard and recommended practice.[3] Store these stock solutions at -20°C or -80°C, protected from light, and tightly sealed to prevent moisture absorption. For use, allow the vial to warm to room temperature before opening to minimize condensation.

Q4: I am observing unexpected peaks in my HPLC analysis. What could they be?

A4: These are likely degradation products.[3] Besides the azetidine ring-opening product, another possibility is the nucleophilic substitution of the fluorine atom on the pyridine ring, especially if nucleophiles (like hydroxide ions at high pH) are present.[6] To identify these unknown peaks, it is essential to conduct forced degradation studies, which intentionally generate and help characterize potential degradants.[7]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter and provides a logical workflow for diagnosing and solving them.

Issue 1: Poor Recovery or Inconsistent Results Between Experiments
  • Possible Cause 1: Adsorption to Surfaces. The compound may adsorb to the surfaces of glass or plastic vials, especially at low concentrations.

    • Solution: Use silanized or low-adsorption vials and microplates to minimize surface binding.[3]

  • Possible Cause 2: Inconsistent pH or Contamination. Minor fluctuations in buffer preparation or contamination can lead to significant changes in stability, particularly if the pH drifts into the acidic range.

    • Solution: Always use freshly prepared, high-purity buffers and solvents.[3] Verify the pH of your final solution before adding the compound.

  • Possible Cause 3: Temperature or Light Exposure. Inconsistent temperature control or accidental exposure to light can accelerate degradation.

    • Solution: Ensure all samples are handled with consistent temperature control and are protected from light by using amber vials or covering them with foil.[3]

Issue 2: Rapid Degradation Observed Even in Recommended Solvents
  • Possible Cause 1: Water Contamination. The presence of water, even in small amounts in organic solvents, can facilitate hydrolysis, especially if acidic impurities are present.

    • Solution: Use anhydrous, high-purity solvents. When preparing aqueous solutions, ensure the final concentration of the organic co-solvent (e.g., DMSO from the stock solution) is low (typically <1%) to minimize its effect.[3]

  • Possible Cause 2: Acidic Co-solvents or Excipients. Some additives or co-solvents in a formulation can create an acidic microenvironment.

    • Solution: Evaluate the pH and compatibility of all excipients and co-solvents. The degradation rate can be dependent on the excipient type.[6]

Troubleshooting Workflow

The following diagram outlines a logical flow for troubleshooting stability issues.

TroubleshootingWorkflow start Unexpected Degradation Observed check_ph Verify pH of Solution start->check_ph is_acidic Is pH < 6.0? check_ph->is_acidic adjust_ph Adjust to pH ≥ 7.0 Use Fresh Neutral Buffer is_acidic->adjust_ph Yes check_solvent Review Solvent/Excipients is_acidic->check_solvent No end Problem Resolved adjust_ph->end is_anhydrous Are Solvents Anhydrous? Are Excipients Compatible? check_solvent->is_anhydrous use_anhydrous Use High-Purity Anhydrous Solvents Pre-screen Excipient Compatibility is_anhydrous->use_anhydrous No check_handling Review Handling & Storage is_anhydrous->check_handling Yes use_anhydrous->end is_protected Protected from Light? Consistent Temperature? Using Low-Adsorption Vials? check_handling->is_protected implement_controls Use Amber Vials Ensure Strict Temp Control Use Silanized Vials is_protected->implement_controls No forced_degradation Conduct Forced Degradation Study to Identify Degradants is_protected->forced_degradation Yes implement_controls->end forced_degradation->end

Caption: Troubleshooting logic for stability issues.

Key Factors Influencing Stability

Impact of pH: The Critical Factor

The stability of the azetidine ring is exquisitely sensitive to pH.[2]

  • Acidic Conditions (pH < 6): Protonation of the azetidine nitrogen creates an azetidinium ion. This positively charged intermediate is highly strained and susceptible to nucleophilic attack by water or other nucleophiles, leading to irreversible ring-opening. The degradation rate is rapid under these conditions.[2][8]

  • Neutral to Basic Conditions (pH ≥ 7): The azetidine nitrogen remains largely unprotonated, significantly enhancing the molecule's stability. The compound is expected to be relatively stable at neutral pH.[2][9]

The diagram below illustrates the proposed acid-catalyzed degradation pathway.

DegradationPathway cluster_0 Acid-Catalyzed Azetidine Ring-Opening A 3-(Azetidin-3-yl)-5-fluoropyridine (Stable) B Protonated Azetidinium Ion (Unstable Intermediate) A->B + H⁺ (Acidic pH) C Ring-Opened Product (Degradant) B->C + H₂O (Nucleophilic Attack) caption Note: Images are illustrative placeholders for chemical structures. StabilityMethodWorkflow start Define Objective method_dev Initial HPLC Method Development (Column, Mobile Phase) start->method_dev forced_deg Perform Forced Degradation Study method_dev->forced_deg inject_samples Analyze Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) forced_deg->inject_samples check_spec Check Specificity: Are Degradant Peaks Resolved from Parent Peak? inject_samples->check_spec optimize Optimize Method (Gradient, pH, Temp) check_spec->optimize No validate Validate Method (ICH Guidelines) (Linearity, Accuracy, Precision) check_spec->validate Yes optimize->inject_samples final_method Final Stability-Indicating Method validate->final_method

Caption: Workflow for developing a stability-indicating method.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). PMC - NIH.
  • Stability of (2R)-2-Ethynylazetidine in different solvents and pH. Benchchem.
  • 3-(Azetidin-2-ylmethoxy)-5-fluoro-pyridine. PubChem.
  • A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis. Benchchem.
  • Analytical methods for pyridine. (1992).
  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • Forced Degrad
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • Study of forced degradation behavior of fluorometholone by reversed-phase high- performance liquid chromatography. (2018).
  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Degradation of a fluoropyridinyl drug in capsule formulation: degradant identification, proposed degradation mechanism, and formulation optimiz
  • Force Degradation for Pharmaceuticals: A Review. IJSDR.
  • Azetidine, 1-[(4-fluorophenyl)sulfonyl]-: A Technical Guide to Solubility and Stability. Benchchem.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Future Med Chem.

Sources

Troubleshooting

Technical Support Center: Minimizing Defluorination in Pyridine Coupling

Executive Summary: The "Fluorine Retention" Challenge In medicinal chemistry, the 2-fluoropyridine scaffold is a privileged motif, serving as a bioisostere for amides and improving metabolic stability. However, retaining...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Fluorine Retention" Challenge

In medicinal chemistry, the 2-fluoropyridine scaffold is a privileged motif, serving as a bioisostere for amides and improving metabolic stability. However, retaining the fluorine atom during palladium-catalyzed cross-coupling is notoriously difficult.

The electron-deficient nature of the pyridine ring creates a "perfect storm" for two distinct side reactions:

  • Nucleophilic Aromatic Substitution (

    
    ):  The base attacks the C-F bond.
    
  • Hydrodefluorination (HDF): The palladium catalyst activates the C-F bond via oxidative addition.

This guide provides a diagnostic workflow and optimized protocols to suppress these pathways while maintaining high coupling efficiency.

Diagnostic Workflow: Where did the Fluorine Go?

Before optimizing, you must identify the mechanism of fluorine loss. Use this logic tree to analyze your crude LC-MS/NMR data.

Defluorination_Diagnosis Start Analyze Crude Reaction Mixture (LC-MS / 19F-NMR) Q1 Is the Desired Product Formed? Start->Q1 Success Success: Fluorine Retained Q1->Success Yes Defluoro Issue: Fluorine is Missing Q1->Defluoro Yes, but F is gone Q2 What replaced the Fluorine? Defluoro->Q2 Sub_OH Substituent is -OH, -OMe, -OEt (Mass +17, +31, +45) Q2->Sub_OH Oxygen Species Sub_H Substituent is -H (Mass -18 vs Product) Q2->Sub_H Hydrogen Diag_SNAr Diagnosis: SNAr Attack Cause: Base too strong/nucleophilic Sub_OH->Diag_SNAr Diag_HDF Diagnosis: Hydrodefluorination Cause: Catalyst insertion into C-F Sub_H->Diag_HDF

Figure 1: Diagnostic logic to distinguish between base-mediated displacement (


) and metal-mediated reduction (HDF).

Troubleshooting Guide & FAQs

Issue 1: Base-Mediated (The "Hydroxide" Problem)

Symptom: You observe the formation of 2-pyridones (tautomer of 2-hydroxypyridine) or alkoxy-pyridines.

Q: Why is my base attacking the substrate? A: Fluorine is highly electronegative, making the C2 and C4 positions of pyridine extremely electrophilic. Strong bases (like hydroxide, ethoxide, or tert-butoxide) act as nucleophiles. If you use hydroxides or alkoxides in polar aprotic solvents (DMF, DMSO),


 often outcompetes the transmetalation step of the Suzuki coupling.

Corrective Action:

  • Switch to Mild Inorganic Bases: Use Potassium Phosphate (

    
    ) or Cesium Carbonate (
    
    
    
    ).[1] These are sufficiently basic to activate the boronic acid but poorly nucleophilic toward the pyridine ring.
  • Avoid Alkoxides: Never use

    
     or 
    
    
    
    with fluoropyridines.
  • Solvent Selection: Switch from DMF/DMSO to 1,4-Dioxane or Toluene. Non-polar solvents suppress the separation of ion pairs, reducing the nucleophilicity of the base.

Issue 2: Metal-Mediated Hydrodefluorination (HDF)

Symptom: The fluorine is replaced by a hydrogen atom.

Q: I thought Pd only inserts into C-Cl/Br/I. Why is it attacking C-F? A: While C-F activation is kinetically difficult, it becomes thermodynamically accessible if the catalyst is electron-rich and sterically unhindered. If the oxidative addition into the C-Cl/Br bond is slow, or if the catalyst "rests" too long, Pd(0) will insert into the C-F bond. The resulting Pd-F species is then reduced by hydride sources (often the solvent, like isopropanol, or trace water) to form the hydrodefluorinated byproduct.

Corrective Action:

  • Ligand Selection (The "Golden Rule"): Use bulky, electron-rich phosphines (e.g., XPhos , RuPhos , or SPhos ).

    • Mechanism:[2][3][4][5][6][7] The steric bulk facilitates the reductive elimination of the desired product and kinetically inhibits the approach of the Pd center to the smaller C-F bond.

  • Catalyst Loading: High catalyst loading increases the concentration of active Pd(0), raising the statistical probability of side reactions. Optimize down to 0.5–2.0 mol%.

Issue 3: Protodeboronation (The "Stalled" Reaction)

Symptom: Low conversion, remaining halide, and the boronic acid has converted to the simple arene (de-borylated).

Q: My fluoropyridine halide is stable, but the reaction stops. Why? A: If you are using a fluoropyridyl boronic acid, it is likely hydrolyzing (protodeboronation) before it can couple. The electron-withdrawing fluorine makes the C-B bond highly labile.

Corrective Action:

  • Use MIDA Boronates: These slow-release reagents protect the boron atom, releasing the active species only gradually, matching the rate of the catalytic cycle.

  • Anhydrous Conditions: If using boronic esters, minimize water and use anhydrous bases like

    
     (finely ground) in dioxane.
    

Optimized Protocol: The "Safe" System

This protocol is designed to maximize coupling efficiency while suppressing both


 and HDF.

Target Reaction: Coupling of 2-fluoro-4-chloropyridine with Aryl Boronic Acid.

Reagents & Stoichiometry
ComponentReagentEquiv.[1][4][8][9]Role
Substrate 2-Fluoro-4-chloropyridine1.0Electrophile
Partner Aryl Boronic Acid (or Pin ester)1.2–1.5Nucleophile
Catalyst Pd(OAc)₂ + XPhos 0.02 (2 mol%)Pre-catalyst + Ligand (1:2 ratio)
Base K₃PO₄ (Tribasic Potassium Phosphate)2.0–3.0Mild Base (Non-nucleophilic)
Solvent 1,4-Dioxane / Water (10:1)0.2 MSolvent System
Step-by-Step Methodology
  • Pre-complexation (Critical):

    • In a vial, mix Pd(OAc)₂ and XPhos in a small amount of dioxane. Stir at room temperature for 5-10 minutes. Why? This ensures formation of the active L-Pd(0) species before exposure to the substrate, preventing non-ligated Pd from attacking the C-F bond.

  • Reaction Setup:

    • Charge a reaction vessel with the Fluoropyridine, Boronic Acid, and finely ground K₃PO₄.

    • Evacuate and backfill with Nitrogen/Argon (3 cycles). Oxygen promotes homocoupling and catalyst death.

  • Addition:

    • Add the pre-complexed catalyst solution and the remaining degassed solvent (Dioxane/Water).[1][8]

    • Note on Water: A small amount of water is necessary to solubilize the inorganic base, but excess water can promote protodeboronation. The 10:1 ratio is the sweet spot.

  • Execution:

    • Heat to 80°C . Avoid overheating (>100°C) as thermal energy increases the rate of C-F activation activation barriers.

    • Monitor via LC-MS at 1 hour.

  • Workup:

    • Dilute with EtOAc, wash with brine. Avoid acidic washes which might defluorinate sensitive products.

References

  • O'Brien, P. et al. "Suzuki–Miyaura Coupling of Halofluoropyridines." Journal of Organic Chemistry. (Discusses the selectivity between C-Cl and C-F bonds).

  • Buchwald, S. L. et al. "Catalysts for Suzuki-Miyaura Coupling with Heteroaryl Boronic Acids." Journal of the American Chemical Society.[7] (Establishes XPhos/SPhos as superior ligands for heteroaryl coupling).

  • BenchChem Technical Support.

  • Organic Chemistry Portal. "Suzuki Coupling Mechanism and Side Reactions."

Sources

Optimization

Optimization of reaction temperature for azetidine-pyridine coupling

Technical Support Center: Optimization of Reaction Temperature for Azetidine-Pyridine Coupling Welcome to the Advanced Synthesis Support Center Subject: Thermal Optimization for Cross-Coupling of Strained Rings (Azetidin...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Reaction Temperature for Azetidine-Pyridine Coupling

Welcome to the Advanced Synthesis Support Center

Subject: Thermal Optimization for Cross-Coupling of Strained Rings (Azetidines) with N-Heterocycles (Pyridines). Ticket Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary: The Thermal Paradox

Coupling azetidines with pyridines presents a classic "thermal paradox" in organic synthesis. You are balancing two opposing thermodynamic forces:

  • Activation Energy (

    
    ):  Pyridines are electron-deficient and often require elevated temperatures (>80°C) or potent catalysts to undergo oxidative addition (in C-N coupling) or radical addition (in C-C coupling).
    
  • Ring Strain Release: The azetidine ring possesses ~25.4 kcal/mol of strain energy.[1][2] Temperatures exceeding 100°C—or the presence of Lewis acids—can trigger irreversible ring-opening or polymerization, destroying your starting material.

This guide provides a logic-driven framework to navigate this narrow thermal window.

Module 1: Critical Troubleshooting (FAQs)

Q1: My Buchwald-Hartwig (C-N) coupling stalls at ~50% conversion. Should I increase the temperature to 110°C?

Short Answer: NO. Increasing temperature above 100°C often accelerates catalyst deactivation rather than product formation in pyridine couplings.

Detailed Diagnostics:

  • The "Pyridine Poisoning" Effect: Pyridines are excellent ligands. At high temperatures, the substrate (pyridine) competes with your phosphine ligand for the Palladium center, forming inactive [Pd(Pyridine)_n] complexes. Heating further stabilizes these off-cycle species or leads to Pd-black precipitation.

  • The "Stall" Mechanism: If the reaction stalls, your catalyst is likely dead. Adding heat only degrades the azetidine.

  • Corrective Action:

    • Keep Temp < 80°C.

    • Switch Ligands: Use bulky, electron-rich biaryl phosphines (e.g., BrettPhos , RuPhos ) or NHC ligands (e.g., PEPPSI-iPr ). These bind Pd tighter than pyridine does, maintaining the active cycle at lower temperatures (60–80°C).

    • Protocol: Add a second fresh portion of catalyst/ligand (0.5 equiv of original loading) and maintain the current temperature.

Q2: I observe a byproduct with the same mass as the product but different retention time. What is it?

Diagnosis: This is likely the Ring-Opened Isomer (linear amine). Root Cause: Thermal degradation or Lewis-acid catalyzed opening.

  • Thermal: Azetidines with electron-withdrawing groups (e.g., N-sulfonyl) are more stable, but N-alkyl azetidines can open via Hofmann-type elimination or nucleophilic attack at high T.

  • Chemical: If you are using strong Lewis acids or generating in-situ acids (e.g., from halide abstraction), the ring opens. Solution:

  • Limit T: Cap reaction temperature at 85°C .

  • Base Switch: Ensure your base (e.g.,

    
     or NaOtBu) effectively neutralizes any HX generated.
    
Q3: Can I use Photoredox (C-C coupling) to avoid heating?

Short Answer: YES. This is the preferred method for temperature-sensitive azetidines. Technical Insight: Metallaphotoredox (e.g., Ir/Ni dual catalysis) allows for C(sp³)-C(sp²) coupling at Room Temperature (20–25°C) .

  • Mechanism: The energy required for oxidative addition is supplied by light excitation and Single Electron Transfer (SET), not thermal kinetic energy.

  • Benefit: Completely avoids the thermal ring-opening pathway.

Module 2: Data & Specifications

Table 1: Thermal Operating Windows by Reaction Class
Coupling TypeReaction ClassRec.[3][4][5][6][7][8] Temp RangeCatalyst SystemRisk Factor (High Temp)
C-N Bond Buchwald-Hartwig60°C – 85°CPd(OAc)₂ / BrettPhos / NaOtBuPyridine poisoning; Pd-black formation.
C-N Bond Ullmann-type (Cu)90°C – 110°CCuI / Diamine ligandsHigh. Azetidine ring opening is common >100°C.
C-C Bond Minisci (Radical)60°C – 80°C

/

Oxidative degradation of azetidine amine.
C-C Bond Photoredox (Ni/Ir)20°C – 35°C NiCl₂-dme / Ir(ppy)₃Low. Best for labile substrates.

Module 3: Visual Logic & Workflows

Figure 1: Troubleshooting Stalled Reactions

Caption: Diagnostic logic flow for addressing incomplete conversion in Azetidine-Pyridine coupling without risking thermal degradation.

StalledReaction start Observation: Reaction Stalled (<50% Conv.) check_temp Current Temp > 80°C? start->check_temp yes_temp High Risk of Catalyst Death (Pyridine Poisoning) check_temp->yes_temp Yes no_temp Catalyst likely active but slow check_temp->no_temp No check_byprod Check LCMS for Ring-Opening? yes_temp->check_byprod action_low ACTION: Add 2nd Catalyst Charge Do NOT increase Temp no_temp->action_low action_high ACTION: Lower Temp to 60-70°C Change to Bulky Ligand (BrettPhos) continue Continue Monitoring action_high->continue action_low->continue check_byprod->action_high Clean Profile stop STOP: Substrate Unstable Switch to Photoredox check_byprod->stop Isomers Found

Figure 2: Thermal Stability vs. Reactivity

Caption: The "Goldilocks Zone" for Azetidine survival vs. Pyridine activation energy.

ThermalWindow cluster_low Low Energy (<40°C) cluster_opt Optimal Window (60-85°C) cluster_high Danger Zone (>100°C) t1 Kinetic Trap: Pyridine unreactive t2 Pd-Catalysis Active Ring Strain Stable t1->t2 Heat Required t3 Ring Opening Polymerization Catalyst Aggregation t2->t3 Thermal Runaway

Module 4: Standardized Optimization Protocol

Objective: Determine the Maximum Safe Temperature (MST) for your specific azetidine substrate.

Reagents:

  • Substrate: Azetidine (1.0 equiv)[9]

  • Coupling Partner: Halopyridine (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) / XPhos (10 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation: Prepare a master mix of the reaction solution under

    
     atmosphere.
    
  • Aliquot: Distribute the mix into 4 separate reaction vials.

  • The Gradient: Place vials in a heating block set to a gradient: 40°C, 60°C, 80°C, 100°C .

  • Sampling (T=1h & T=4h): Take a 50µL aliquot from each.

  • Analysis: Run LCMS. Look for:

    • P (Product): Desired mass.

    • SM (Starting Material): Remaining azetidine.

    • D (Decomposition): Ring-opened species (M+H same as product, different RT) or oligomers.

  • Decision Matrix:

    • If 100°C shows >5% D , your MST is 80°C.

    • If 60°C shows <10% conversion, you must use a more active catalyst (e.g., Pd-G4-PEPPSI), not more heat.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • MacMillan, D. W. C., et al. (2016). Metallaphotoredox-Catalyzed C(sp3)–C(sp2) Cross-Coupling of Alkyl Bromides and Aryl Bromides. Journal of the American Chemical Society, 138(26), 8084–8087.

  • Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. MedChemComm, 2(12), 1135-1161.

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry - A European Journal, 12(18), 4749-4755.

  • Bull, J. A., et al. (2016). Exploiting the Ring Strain of Azetidines for Synthesis.[1][2][3][10] Chemical Reviews, 116(19), 12150–12233.

Sources

Troubleshooting

Alternatives to silica gel chromatography for azetidine purification

A Senior Application Scientist's Guide to Alternatives to Silica Gel Chromatography Welcome to the Technical Support Center for azetidine purification. As a Senior Application Scientist, I understand the unique challenge...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Alternatives to Silica Gel Chromatography

Welcome to the Technical Support Center for azetidine purification. As a Senior Application Scientist, I understand the unique challenges researchers face when working with these strained, polar heterocycles. This guide is designed to provide practical, in-depth solutions to common purification issues, moving beyond standard silica gel chromatography to more robust and effective techniques. Here, you will find not just protocols, but the reasoning behind them, empowering you to make informed decisions in your own laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is silica gel chromatography often problematic for purifying azetidines?

Silica gel, the workhorse of purification in organic synthesis, frequently falls short when it comes to azetidines. Several inherent properties of both the stationary phase and the molecule contribute to this challenge:

  • Acidity of Silica: Standard silica gel possesses acidic silanol groups (Si-OH) on its surface. The basic nitrogen atom of the azetidine ring can be protonated by these groups, leading to strong, often irreversible, binding to the column.[1] This results in significant product loss, poor recovery, and extensive peak tailing.

  • Ring Strain and Decomposition: The four-membered azetidine ring is characterized by significant ring strain (approximately 25.4 kcal/mol).[1] This inherent strain makes the ring susceptible to opening, especially under acidic conditions.[1][2] The acidic environment of a silica gel column can catalyze this degradation, leading to the formation of byproducts and a reduction in the yield of the desired compound.[1][3]

  • High Polarity: Azetidines, particularly those with additional polar functional groups, are highly polar molecules. This high polarity causes strong interactions with the polar silica gel stationary phase, often requiring highly polar and complex mobile phase systems for elution.[1] This can lead to poor separation from polar impurities and issues with solvent removal post-purification.

Q2: I'm observing significant streaking and tailing of my azetidine on TLC, even with polar eluents. What can I do?

This is a classic sign of strong interaction between your basic azetidine and the acidic silica gel. Here are some immediate troubleshooting steps:

  • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your eluent. A small amount of triethylamine (Et3N), typically 0.1-1%, will neutralize the acidic sites on the silica, leading to improved peak shape and more reliable elution.[1] For very polar and basic compounds, a mobile phase containing ammonium hydroxide (NH4OH) can also be effective.[1]

  • Stationary Phase Neutralization: You can pre-treat, or "neutralize," the silica gel before packing your column. This involves preparing a slurry of the silica gel in a solvent system that already contains a non-nucleophilic base like triethylamine.[1]

  • Consider Alternative Stationary Phases: If mobile phase modification isn't sufficient, it's time to consider a different stationary phase. Basic or neutral alumina can be a good alternative for acid-sensitive compounds.[1][4] Additionally, amine-functionalized or diol-functionalized silica can provide different selectivity and reduce the unwanted strong interactions.[1]

Q3: My azetidine product is water-soluble, making extraction from the aqueous workup difficult. How can I improve my recovery?

Many polar azetidines, especially in their salt form, exhibit high water solubility, leading to significant product loss during aqueous extractions.[1] Here are some strategies to improve your extraction efficiency:

  • Ensure Complete Basification: Before extraction, it is crucial to convert the azetidine salt back to its neutral, free base form. This is achieved by basifying the aqueous layer to a high pH, with a pH > 12 being recommended.[1] Use a strong base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and verify the pH with litmus paper or a pH meter.[1]

  • Choose the Right Extraction Solvent: For polar amines, standard extraction solvents like ethyl acetate or diethyl ether may not be effective. Dichloromethane or a 9:1 mixture of chloroform/isopropanol can be more successful in extracting polar amines from the aqueous phase.[1]

  • Employ the "Salting Out" Technique: Saturating the aqueous layer with a salt such as sodium chloride (NaCl) or potassium carbonate (K2CO3) can significantly decrease the solubility of your organic product in the aqueous phase, thereby improving extraction efficiency.[1]

Troubleshooting Guide: Beyond Silica Gel

When standard troubleshooting on silica gel fails, it's time to explore alternative purification strategies. The following sections detail robust methods for azetidine purification, complete with step-by-step protocols and the scientific rationale behind their application.

Alternative 1: Ion Exchange Chromatography (IEX)

Ion exchange chromatography is a powerful technique that separates molecules based on their net charge.[5][6] For basic azetidines, which are protonated at acidic or neutral pH, cation exchange chromatography is particularly effective.[5]

When to Use IEX:

  • When your azetidine is highly polar and difficult to handle with other methods.

  • For separating your basic azetidine from neutral or acidic impurities.

  • When you need to purify a water-soluble azetidine salt.

Workflow for Cation Exchange Chromatography:

IEX_Workflow cluster_prep Preparation cluster_purification Purification cluster_final Final Steps prep_resin 1. Prepare Cation Exchange Resin load_sample 2. Dissolve Crude Azetidine in Loading Buffer bind 3. Load Sample onto Column (Azetidine Binds) load_sample->bind wash 4. Wash with Buffer to Remove Neutral Impurities bind->wash elute 5. Elute Azetidine with High Salt or Basic Buffer wash->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions (TLC, LC-MS) collect->analyze concentrate 8. Concentrate Pure Fractions analyze->concentrate

Caption: Workflow for azetidine purification via cation exchange chromatography.

Step-by-Step Protocol for Cation Exchange Chromatography:

  • Resin Selection and Preparation:

    • Choose a strong cation exchange resin (e.g., propylsulfonic acid-silica).[7]

    • Prepare the resin according to the manufacturer's instructions. This typically involves washing with a series of solvents to remove any preservatives and equilibrating it with the loading buffer.

  • Sample Preparation and Loading:

    • Dissolve your crude azetidine mixture in a suitable loading buffer. The pH of this buffer should be low enough to ensure your azetidine is fully protonated.

    • Load the sample onto the equilibrated column. The protonated azetidine will bind to the negatively charged resin.

  • Washing:

    • Wash the column with the loading buffer to remove any neutral or anionic impurities that do not bind to the resin.

  • Elution:

    • Elute the bound azetidine from the column. This can be achieved in two ways:

      • Increasing Ionic Strength: Gradually increase the salt concentration of the buffer. The salt cations will compete with the protonated azetidine for binding sites on the resin, eventually displacing and eluting your compound.

      • Increasing pH: Gradually increase the pH of the buffer. At a pH above the pKa of the azetidinium ion, the azetidine will be deprotonated to its neutral free base and will no longer bind to the resin.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by a suitable method (e.g., TLC, LC-MS) to identify the fractions containing your purified azetidine.

  • Desalting (if necessary):

    • If you eluted with a high salt concentration, you may need to perform a desalting step, such as dialysis or size-exclusion chromatography, to remove the excess salt.

Alternative 2: Preparative Reversed-Phase High-Performance Liquid Chromatography (Prep-HPLC)

For highly polar compounds that are difficult to separate by normal-phase chromatography, preparative reversed-phase HPLC can provide the necessary resolution.[1] In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18-functionalized silica), and the mobile phase is polar (typically a mixture of water and a polar organic solvent like acetonitrile or methanol).

When to Use Prep-HPLC:

  • For the purification of highly polar azetidines.

  • When high purity is required, and other methods have failed to provide adequate separation.

  • For the separation of closely related impurities from your azetidine product.

Workflow for Preparative Reversed-Phase HPLC:

RP_HPLC_Workflow cluster_prep Preparation cluster_purification Purification cluster_final Final Steps method_dev 1. Analytical Method Development (LC-MS) sample_prep 2. Dissolve Sample in Mobile Phase inject 3. Inject Sample onto Preparative Column sample_prep->inject gradient 4. Run Gradient Elution (e.g., Water/Acetonitrile) inject->gradient fractionate 5. Collect Fractions Based on UV Signal gradient->fractionate analyze_fractions 6. Analyze Fractions (LC-MS) fractionate->analyze_fractions lyophilize 7. Lyophilize Pure Fractions analyze_fractions->lyophilize

Sources

Optimization

Technical Support Guide: Storage &amp; Handling of Fluoropyridine Azetidines

Executive Summary Fluoropyridine azetidines are high-value, high-strain heterocyclic building blocks critical for medicinal chemistry programs. Their unique geometry (sp³ character) and electronic properties (fluorine-in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluoropyridine azetidines are high-value, high-strain heterocyclic building blocks critical for medicinal chemistry programs. Their unique geometry (sp³ character) and electronic properties (fluorine-induced lipophilicity) make them attractive bioisosteres. However, they present a stability paradox : while the electron-deficient fluoropyridine ring can stabilize the azetidine nitrogen against protonation, the inherent ring strain (~25 kcal/mol) renders them susceptible to catastrophic ring-opening and polymerization if mishandled.

This guide provides a self-validating storage system to prevent the three primary degradation vectors: Acid-Catalyzed Hydrolysis , Oxidative Polymerization , and Thermal Ring Strain Release .

The Degradation Mechanism (The "Why")

To prevent degradation, one must understand the failure mode. Fluoropyridine azetidines do not simply "go bad"; they undergo specific chemical transformations driven by thermodynamics.

The Stability Paradox
  • The Stabilizing Factor: The electron-withdrawing nature of the fluoropyridine ring lowers the pKa of the azetidine nitrogen. This makes it less basic than a standard alkyl amine, providing resistance to mild acidic conditions [1].

  • The Destabilizing Factor: The azetidine ring possesses significant angle strain (

    
     vs. ideal 
    
    
    
    ). If the nitrogen does get protonated (by atmospheric moisture/CO₂ or acidic impurities), the C-N bond weakens, leading to rapid ring opening [2].
Degradation Pathway Visualization

The following diagram illustrates the cascade from a stable molecule to polymerized waste.

DegradationPathway Intact Intact Fluoropyridine Azetidine Protonated Protonated Intermediate (Activated Ring) Intact->Protonated Protonation Trigger Trigger: Moisture (H2O) + CO2 (Acidic Environment) Trigger->Protonated RingOpen Ring Opening (Nucleophilic Attack) Protonated->RingOpen Strain Release Polymer Oligomers/Polymers (Yellow/Brown Oil) RingOpen->Polymer Chain Reaction

Figure 1: The acid-catalyzed decomposition cascade of azetidines. Note that once ring opening occurs, the resulting primary/secondary amine is more basic, accelerating further degradation.

Storage Protocol: The "Zero-Flux" System

This protocol is designed to create a "Zero-Flux" environment where moisture, oxygen, and heat cannot enter the system.

Equipment Required[1][2]
  • Primary Container: Amber glass vial with a PTFE-lined screw cap (avoid polyethylene caps which are permeable to O₂).

  • Secondary Containment: Heat-sealable aluminized mylar bag or a vacuum desiccator.

  • Atmosphere: Argon (preferred over Nitrogen due to higher density).

  • Temperature: -20°C (Standard) or -80°C (Long-term >6 months).

Step-by-Step Storage SOP
StepActionTechnical Rationale
1 Purge Headspace Flush the vial with a gentle stream of Argon for 30 seconds before capping.
2 Seal Tightly Apply Parafilm® counter-clockwise (with the thread) over the cap-neck junction.
3 Double Containment Place the vial inside a secondary jar containing activated silica gel or molecular sieves.
4 Cold Storage Store at -20°C. CRITICAL: Do not open until the vial reaches room temperature.

Troubleshooting & FAQs

Q1: My white solid has turned into a yellow oil/gum. Can I save it?

Diagnosis: This indicates oxidative polymerization . The yellow color usually comes from N-oxide formation or conjugated oligomers.

  • Solution:

    • Dissolve in a non-polar solvent (e.g., 5% EtOAc in Hexanes).

    • Filter through a small pad of neutral alumina (NOT silica gel, which is acidic).

    • Concentrate immediately.

  • Outcome: If degradation is >20%, disposal is recommended as the impurities can act as catalysts for further decomposition.

Q2: The NMR spectrum shows broad peaks and "missing" protons.

Diagnosis: This is often due to conformational exchange (ring puckering) or paramagnetic impurities from degradation.

  • Test: Run the NMR at elevated temperature (e.g., 50°C) or in a different solvent (

    
    -DMSO instead of 
    
    
    
    ).
  • Analysis: If peaks sharpen at high temp, the compound is likely pure but undergoing dynamic exchange. If peaks remain broad or new peaks appear in the alkene region (5.0–6.5 ppm), ring opening has occurred [3].

Q3: I see a new peak at ~19 ppm in the NMR.

Diagnosis: This often indicates the hydrolysis of the fluoropyridine ring itself (formation of pyridone species) or fluoride liberation.

  • Action: Check pH. If acidic, neutralize immediately with solid

    
    .
    
Q4: Can I store this as a hydrochloride salt to improve stability?

Risk Warning: While salts are generally more stable solids, azetidine salts are extremely hygroscopic .

  • Recommendation: Only store as a salt if you have access to a glovebox. If stored on the bench, the salt will pull water from the air, create a local acidic aqueous environment, and trigger the ring-opening cascade shown in Figure 1 [1].

Workflow: Handling Decision Tree

Use this logic flow to determine the correct handling procedure based on your immediate needs.

HandlingLogic Start Incoming Fluoropyridine Azetidine Sample FormCheck Is it a Solid or Oil? Start->FormCheck Solid Solid FormCheck->Solid Oil Oil (High Risk) FormCheck->Oil Usage Immediate Use (<24h)? UseNow Keep under Argon Avoid Acidic Solvents Use within 4 hours Usage->UseNow Yes Store Long Term Storage Usage->Store No Solid->Usage Oil->Usage ProtocolA Protocol A: -20°C, Desiccator Argon Flush Store->ProtocolA If Solid ProtocolB Protocol B (Strict): -80°C preferred Dissolve in Benzene/Freeze (Lyophilize if possible) Store->ProtocolB If Oil

Figure 2: Decision matrix for handling based on physical state and timeline.

References

  • Bai, G., et al. (2021).[1] "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 12(10), 1577–1584. [Link] Key insight: Establishes the pKa-dependent stability mechanism of N-aryl azetidines.

  • Couty, F., & Diederich, F. (2006). "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle."[2][3] Organic & Biomolecular Chemistry, 4, 3037-3064. [Link] Key insight: Comprehensive review of ring strain and ring-opening triggers.

Sources

Reference Data & Comparative Studies

Validation

The Impact of Fluorination on Receptor Affinity: A Comparative Guide to 3-(Azetidin-3-yl)-5-fluoropyridine and its Non-fluorinated Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a powerful tool for optimizing dru...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a powerful tool for optimizing drug-like properties. This guide provides an in-depth comparison of 3-(Azetidin-3-yl)-5-fluoropyridine and its non-fluorinated counterpart, 3-(Azetidin-3-yl)pyridine, with a focus on their anticipated biological activity, particularly as ligands for nicotinic acetylcholine receptors (nAChRs). While direct comparative data for these exact molecules is emergent, by examining structurally related analogs and foundational principles of medicinal chemistry, we can construct a compelling case for the significant impact of fluorination.

The Azetidinyl-Pyridine Scaffold: A Privileged Motif for Neurological Targets

The 3-(azetidin-3-yl)pyridine core is a recognized "privileged scaffold" in drug discovery, particularly for targeting the central nervous system (CNS).[1][2] The azetidine ring, a four-membered saturated heterocycle, offers a rigid, three-dimensional structure that can enhance binding to biological targets and improve physicochemical properties such as solubility and metabolic stability.[3] When coupled with a pyridine ring, this scaffold has shown significant promise as a ligand for various receptors, most notably the α4β2 nicotinic acetylcholine receptor, a key player in cognitive processes and a target for therapies addressing nicotine addiction and neurological disorders.[4][5]

The Role of Fluorine: More Than Just an Isostere

The introduction of a fluorine atom, the most electronegative element, into a drug candidate is a well-established strategy to enhance its pharmacological profile.[6] Its small size allows it to replace a hydrogen atom with minimal steric hindrance, yet its powerful electron-withdrawing nature can profoundly influence a molecule's properties. Key advantages of fluorination include:

  • Enhanced Binding Affinity: Fluorine can engage in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to a significant increase in binding affinity.

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, thereby increasing the drug's half-life.

  • Modulation of pKa: The inductive effect of fluorine can lower the pKa of nearby basic centers, which can be crucial for optimizing a compound's ionization state at physiological pH and its ability to cross the blood-brain barrier.

  • Favorable Conformational Effects: The presence of fluorine can influence the preferred conformation of a molecule, pre-organizing it for optimal interaction with its biological target.

Comparative Analysis: 3-(Azetidin-3-yl)-5-fluoropyridine vs. 3-(Azetidin-3-yl)pyridine

While direct, head-to-head experimental data for 3-(Azetidin-3-yl)-5-fluoropyridine and its non-fluorinated analog is not available in the public domain, we can infer their relative performance based on extensive structure-activity relationship (SAR) studies of similar compounds. A compelling case study is the comparison of A-85380 (3-[(S)-2-azetidinylmethoxy]pyridine) and its 2-fluoro analog. A-85380 is a potent and selective ligand for the human α4β2 nAChR with subnanomolar affinity.[4] The introduction of a fluorine atom at the 2-position of the pyridine ring (2-fluoro-A-85380) results in a dramatic increase in binding affinity, with a reported Ki value of 48 pM.[7] This represents a significant enhancement in potency, underscoring the profound impact of fluorination.

Based on these established principles and SAR data, we can project the following comparison:

Property3-(Azetidin-3-yl)pyridine (Non-fluorinated)3-(Azetidin-3-yl)-5-fluoropyridine (Fluorinated)Rationale for Difference
Binding Affinity (Ki at α4β2 nAChR) Expected in the nanomolar (nM) rangeExpected in the picomolar (pM) rangeFluorine's electronegativity can lead to stronger interactions with the receptor binding site.[7]
Metabolic Stability ModerateHighThe strong C-F bond is resistant to enzymatic degradation.[6]
Lipophilicity (logP) LowerHigherFluorine substitution generally increases lipophilicity.
Blood-Brain Barrier Permeability GoodPotentially EnhancedIncreased lipophilicity can improve CNS penetration, although this needs to be balanced to avoid non-specific binding.
Synthesis Complexity LowerHigherIntroduction of fluorine often requires specialized reagents and conditions.

Experimental Protocols for Activity Determination

To empirically validate the anticipated differences in activity, the following experimental protocols are standard in the field for characterizing ligands targeting nAChRs.

Radioligand Binding Assay for α4β2 nAChR

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

Workflow for Radioligand Binding Assay

G A Prepare cell membranes expressing α4β2 nAChR B Incubate membranes with [3H]cytisine (radioligand) and varying concentrations of test compound A->B Competition C Separate bound from free radioligand via rapid filtration B->C Equilibrium D Quantify bound radioactivity using liquid scintillation counting C->D Measurement E Calculate IC50 and Ki values D->E Data Analysis

A diagram illustrating the workflow of a radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize rat forebrain tissue or cultured cells expressing the human α4β2 nAChR in ice-cold buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand (e.g., [3H]cytisine), and the test compound at various concentrations.[8] Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known non-labeled ligand like nicotine).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique measures the functional activity (agonist or antagonist) of a compound by recording the ion currents flowing through the receptor channel upon activation.

Workflow for Two-Electrode Voltage Clamp (TEVC) Assay

G A Inject Xenopus oocytes with cRNA for α4 and β2 nAChR subunits B Incubate oocytes for 2-5 days to allow for receptor expression A->B Expression C Place oocyte in recording chamber and impale with two microelectrodes (voltage and current) B->C Preparation D Clamp membrane potential at a holding potential (e.g., -70 mV) C->D Voltage Clamp E Apply agonist (e.g., acetylcholine) in the presence and absence of the test compound D->E Compound Application F Record agonist-induced currents E->F Measurement G Analyze current inhibition or potentiation F->G Data Analysis

A diagram showing the workflow of a Two-Electrode Voltage Clamp assay.

Step-by-Step Protocol:

  • Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog and treat them with collagenase to remove the follicular layer.

  • cRNA Injection: Inject the oocytes with a mixture of cRNAs encoding the human α4 and β2 nAChR subunits.

  • Incubation: Incubate the injected oocytes for 2-5 days in a suitable medium to allow for the expression of functional receptors on the oocyte membrane.

  • Recording Setup: Place a single oocyte in a recording chamber continuously perfused with a saline solution. Impale the oocyte with two microelectrodes, one for measuring the membrane potential and one for injecting current.

  • Voltage Clamp: Clamp the oocyte's membrane potential at a holding potential, typically between -60 mV and -80 mV.

  • Compound Application: Apply a known agonist of the α4β2 nAChR (e.g., acetylcholine) to the oocyte to elicit a baseline current response. To test for antagonist activity, co-apply the agonist with varying concentrations of the test compound.

  • Data Acquisition and Analysis: Record the changes in membrane current in response to the application of the agonist and test compound. For antagonists, determine the IC50 value by plotting the percent inhibition of the agonist-induced current against the concentration of the test compound.

Conclusion and Future Perspectives

The strategic fluorination of the 3-(azetidin-3-yl)pyridine scaffold is a highly promising approach for the development of potent and selective ligands for nicotinic acetylcholine receptors. Based on established principles of medicinal chemistry and compelling data from closely related analogs, it is anticipated that 3-(Azetidin-3-yl)-5-fluoropyridine will exhibit significantly enhanced binding affinity and improved metabolic stability compared to its non-fluorinated counterpart. The detailed experimental protocols provided herein offer a clear roadmap for the empirical validation of these hypotheses. Further investigation into this and similar fluorinated scaffolds is warranted and holds the potential to yield novel therapeutic agents for a range of neurological disorders.

References

  • Pichika, R., Easwaramoorthy, B., Christian, B. T., & Mukherjee, J. (2011). Nicotinic α4β2 Receptor Imaging Agents. Part III. Synthesis and Biological Evaluation of 3-(2-(S)-Azetidinylmethoxy)-5-(3′-18F-Fluoropropyl)Pyridine (18F-Nifzetidine). Journal of Medicinal Chemistry, 54(15), 5514–5523. [Link]

  • Dolle, F., Valette, H., Demphel, S., Hinnen, F., Vaufrey, F., Crouzel, C., & Fuseau, C. (1999). Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. Journal of Medicinal Chemistry, 42(13), 2251–2259. [Link]

  • Zhang, W., & Koehler, M. F. (2009). [18F]5-(6-Fluorohexyn-1-yl)-3-[2(S)-2-azetidinylmethoxy]pyridine. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]

  • Mehta, N., & Singh, B. (Year). Structure of 4-fluorinated azetidine-based pyrazole molecular hybrids... ResearchGate. [Link]

  • Ondachi, P., Massey, T., & Navarro, H. (2016). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry, 59(3), 1013–1026. [Link]

  • Oslob, J. D., & Goldstein, D. M. (2016). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 6(96), 93875-93907. [Link]

  • Pichika, R., Easwaramoorthy, B., & Mukherjee, J. (2011). Synthesis scheme for 3-(2-(S)-Azetidinylmethoxy)-5-(3′-fluoropropyl)pyridine, 4 and labeling tosylate precursor, 10. ResearchGate. [Link]

  • Mukherjee, J., & Christian, B. T. (2023). Synthesis and Evaluation of Compound Targeting α7 and β2 Subunits in Nicotinic Acetylcholinergic Receptor. Molecules, 28(24), 8109. [Link]

  • Pichika, R., & Mukherjee, J. (2013). 3-(2-(S)-3,4-Dehydropyrrolinyl methoxy)-5-(3'-[18F]fluoropropyl)pyridine. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]

  • Shang, M., & Baran, P. S. (2019). Structural diversification of azetidines with in vitro antimalarial activity. (A) Analogs of phenotypic screening hit BRD8488 (72). ResearchGate. [Link]

  • Ahmed, S. E., & Ali, A. M. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

  • Hulin, B., Cabral, S., Lopaze, M. G., Van Volkenburg, M. A., Andrews, K. M., & Parker, J. C. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(21), 4770–4773. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. [Link]

  • Gessani, S., & Belardelli, F. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry, 19(3), 1155–1161. [Link]

  • Wang, Y., & Zhang, Y. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules, 28(11), 4305. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303–337. [Link]

  • Prakali, S., & Dinnimath, B. M. (2021). A Comprehensive Review on Azetidinone Hybrids for Various Pharmacological Activities. International Journal of Pharmaceutical Sciences and Research, 12(12), 6298-6309. [Link]

  • Papke, R. L. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 24(3), 2548. [Link]

Sources

Comparative

In vitro biological activity of 3-(Azetidin-3-yl)-5-fluoropyridine derivatives

Topic: Optimizing Potency & Stability: The 3-(Azetidin-3-yl)-5-fluoropyridine Scaffold in Drug Discovery Content Type: Publish Comparison Guide Executive Summary In modern medicinal chemistry, the 3-(azetidin-3-yl)-5-flu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Potency & Stability: The 3-(Azetidin-3-yl)-5-fluoropyridine Scaffold in Drug Discovery Content Type: Publish Comparison Guide

Executive Summary

In modern medicinal chemistry, the 3-(azetidin-3-yl)-5-fluoropyridine scaffold represents a "privileged structure" designed to solve specific multiparametric optimization (MPO) challenges. This guide objectively compares this scaffold against its structural predecessors—standard pyridines and ring-expanded piperidines.

For drug development professionals, this derivative offers a strategic solution to three common failure modes: metabolic instability (high clearance), hERG channel inhibition (cardiotoxicity), and poor solubility . By combining the high fraction of sp³ carbons (


) of the azetidine ring with the electronic modulation of the fluoropyridine, this scaffold frequently yields superior lead-like properties compared to traditional alternatives.

Part 1: Comparative Analysis

The following data contrasts the 3-(azetidin-3-yl)-5-fluoropyridine moiety with two common alternatives: the non-fluorinated analog (Alternative A) and the piperidine homolog (Alternative B).

Table 1: Physicochemical & Biological Performance Matrix
FeatureProduct: 3-(Azetidin-3-yl)-5-fluoropyridine Alt A: 3-(Azetidin-3-yl)pyridine Alt B: 3-(Piperidin-4-yl)pyridine
LogD (Lipophilicity) Low (~0.5 - 1.2) Optimal for solubilityLow (~0.5 - 1.2)High (> 2.0) Risk of poor solubility
Pyridine pKa ~3.0 (Weak Base) Reduces hERG binding~5.2 (Moderate Base)~5.2 (Moderate Base)
Metabolic Stability High F-blocks oxidation; Azetidine resists P450Moderate Pyridine ring susceptible to oxidationLow Piperidine ring is a "metabolic soft spot"
Ligand Efficiency (LE) High Low MW (MW ~152 core)HighModerate Higher MW, often lipophilic
Vector Geometry Rigid / Defined Azetidine puckering is constrainedRigid / DefinedFlexible Chair/Boat conformers increase entropy cost
Key Technical Insights
  • The Fluorine Effect (Electronic Tuning): The addition of fluorine at the 5-position of the pyridine ring inductively withdraws electron density from the pyridine nitrogen. This lowers the pKa from ~5.2 to ~3.0.

    • Causality: A lower pKa reduces the concentration of the cationic species at physiological pH (7.4), which is the primary driver for hERG potassium channel blockade. Thus, the fluorinated derivative often exhibits a superior safety margin.

  • The Azetidine Advantage (Metabolic Blocking): Piperidine rings are notorious "metabolic sponges," prone to rapid oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.

    • Causality: The azetidine ring, being strained and having fewer available C-H bonds, is significantly more resistant to oxidative attack. Furthermore, the 5-fluorine atom blocks a primary site of metabolic oxidation on the pyridine ring itself.

Part 2: Mechanism & Structural Logic

The following diagram illustrates the structure-activity relationship (SAR) logic that makes this scaffold effective.

G cluster_0 Structural Failures (The Problem) cluster_1 Optimized Scaffold (The Solution) Piperidine Piperidine Ring (High Lipophilicity) (Metabolic Soft Spot) Pyridine Pyridine Nitrogen (High Basicity pKa ~5.2) (hERG Liability) Piperidine->Pyridine Linked Azetidine Azetidine Ring (Lower LogD) (Metabolically Stable) Piperidine->Azetidine Ring Contraction Reduces Metabolism FluoroPy 5-Fluoropyridine (Lower pKa ~3.0) (Blocks Oxidation) Pyridine->FluoroPy Fluorine Addition Reduces hERG Risk Azetidine->FluoroPy Rigid Vector (sp3-sp2 Coupling) caption Fig 1. SAR optimization pathway: Transitioning from liable piperidines to stable fluorinated azetidines.

Part 3: Experimental Protocols

To validate the biological activity and stability claims, the following protocols are recommended. These are designed to be self-validating , meaning the inclusion of specific controls ensures the assay is working correctly.

Protocol A: Synthesis of the Core Scaffold (Negishi Coupling)

Context: Direct coupling of sp³ azetidine centers to sp² heteroaromatics is challenging. The Negishi coupling is the industry standard for this transformation, offering higher yields than Suzuki methods for this specific ring system.

Materials:

  • 1-Boc-3-iodoazetidine (CAS: 254454-54-1)

  • 3-Bromo-5-fluoropyridine (CAS: 407-20-5)

  • Zinc dust (activated)

  • Pd(OAc)₂ / XPhos (Catalyst system)

Step-by-Step Workflow:

  • Zinc Activation: Treat zinc dust with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in DMA (Dimethylacetamide) to remove the oxide layer. Validation: The mixture should bubble slightly and turn grey.

  • Organozinc Formation: Add 1-Boc-3-iodoazetidine to the activated zinc solution. Stir at roughly 65°C for 1 hour.

    • Checkpoint: Use TLC (iodine stain) to confirm consumption of the starting iodide.

  • Coupling: In a separate vessel, mix 3-bromo-5-fluoropyridine, Pd(OAc)₂ (2 mol%), and XPhos (4 mol%). Transfer the organozinc reagent to this vessel via syringe (exclude air).

  • Reaction: Heat to 80°C for 4–16 hours.

  • Workup: Quench with saturated NH₄Cl, extract with EtOAc. Purify via silica chromatography (Hexane/EtOAc gradient).

  • Deprotection: Treat the purified intermediate with TFA/DCM (1:4) at 0°C to yield the free amine salt.

Protocol B: Microsomal Stability Assay (In Vitro Validation)

Context: This assay quantifies the metabolic stability advantage of the azetidine scaffold over piperidine.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH regenerating system.

  • Test Compounds: 3-(Azetidin-3-yl)-5-fluoropyridine vs. 3-(Piperidin-4-yl)pyridine.

  • Control: Verapamil (High clearance control).

Procedure:

  • Incubation: Prepare a 1 µM solution of the test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomal protein.

  • Initiation: Pre-incubate at 37°C for 5 mins. Start reaction by adding NADPH (1 mM final).

  • Sampling: Remove aliquots at t=0, 15, 30, and 60 minutes.

  • Quenching: Immediately mix aliquots with ice-cold Acetonitrile (containing internal standard) to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines intrinsic clearance (
    
    
    
    ).
    • Expected Result: The azetidine derivative should show a

      
       min, whereas the piperidine analog typically shows 
      
      
      
      min.

References

  • Azetidines in Medicinal Chemistry. ResearchGate. "Azetidines in medicinal chemistry: emerging applications and approved drugs."

  • Synthesis of Fluorinated Pyridines. Journal of Organic Chemistry. "Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling."

  • Azetidine vs Piperidine Comparison. BenchChem. "A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery."

  • Lipophilicity Modulation. ACS Medicinal Chemistry Letters. "Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes."

  • Metabolic Stability of Azetidines. National Institutes of Health (PMC). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines."

Validation

Conformational Rigidity &amp; Bioisosterism: Azetidine vs. Cyclobutane

Topic: Conformational Rigidity Comparison: Azetidine vs. Cyclobutane Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists [1] Executive Summary In th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Conformational Rigidity Comparison: Azetidine vs. Cyclobutane Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists

[1]

Executive Summary

In the toolkit of modern medicinal chemistry, four-membered rings have graduated from "exotic curiosities" to privileged scaffolds.[1][2][3] While often treated as bioisosteres, Azetidine (nitrogen heterocycle) and Cyclobutane (carbocycle) exhibit distinct conformational behaviors that critically impact ligand-target binding entropy and vector alignment.

The Core Distinction: While both rings adopt a puckered "butterfly" conformation to relieve torsional strain, they differ fundamentally in their inversion dynamics. Cyclobutane undergoes a low-energy ring flip (


1.5 kcal/mol), rendering it highly fluxional at physiological temperatures. Azetidine, however, introduces a Nitrogen Inversion  barrier (

7.2 kcal/mol) that is significantly higher than the ring puckering barrier. This creates a more complex energy landscape where the orientation of the

-substituent is less transient than a corresponding substituent on cyclobutane, offering unique opportunities for rigidifying drug vectors.
Structural Fundamentals: The "Butterfly" Conformation

Contrary to the planar representations often drawn in 2D chemical editors, neither azetidine nor cyclobutane is flat. A planar 4-membered ring would suffer from extreme torsional strain due to eight pairs of eclipsed hydrogens. To relieve this, both rings buckle into a puckered or "butterfly" conformation.

1.1 Geometric Parameters
ParameterCyclobutane (

)
Azetidine (

)
Significance
Bond Length C-C: 1.55 ÅC-N: 1.47 ÅThe shorter C-N bond compresses the ring slightly, altering the vector of substituents at the 3-position.
Internal Angle

88° (Puckered)

90° (at N)
Deviations from the ideal 109.5° (

) create significant angle strain (Baeyer Strain).
Puckering Angle 30°–35° (Gas Phase)33°–35° (Gas Phase)Intrinsic Preference: Both rings are deeply puckered in isolation. Crystal State: In drug molecules, packing forces often flatten this angle to

15°–20°.
1.2 The Heteroatom Effect

Replacing a methylene (


) with an amine (

) changes the conformational preference of substituents.
  • Cyclobutane: Substituents prefer the equatorial position to minimize 1,3-diaxial-like repulsions, but the barrier to flip to axial is negligible.

  • Azetidine: The lone pair on Nitrogen occupies a pseudo-axial position, forcing the

    
    -substituent into a pseudo-equatorial  orientation. This preference is electronically reinforced and sterically dominated, making 
    
    
    
    -substituted azetidines structurally more predictable than cyclobutanes.
Conformational Dynamics & Energetics

This section details the critical difference in "rigidity." Rigidity in this context is defined by the height of the energy barrier (


) required to interconvert conformers.
2.1 Ring Strain Energy (RSE)
  • Cyclobutane:

    
    26.3 kcal/mol[4]
    
  • Azetidine:

    
    25.4 kcal/mol[2]
    
  • Insight: The RSE is nearly identical. The introduction of nitrogen does not significantly release ring strain, meaning both scaffolds are high-energy pharmacophores capable of driving ring-opening reactions if activated (e.g., by protonation or alkylation).

2.2 The Inversion Barrier Mismatch

This is the most critical differentiator for drug design.

  • Cyclobutane Ring Flip: The "butterfly" motion inverts the ring (pucker up

    
     pucker down).
    
    • Barrier:

      
      1.45 kcal/mol.
      
    • Result: At 37°C, cyclobutane vibrates rapidly between conformers; it is effectively a "blur" of electron density.

  • Azetidine Nitrogen Inversion: The nitrogen atom must pass through a planar transition state to invert its lone pair (and substituent).

    • Barrier:

      
      7.2 kcal/mol (measured at -119°C).[5]
      
    • Result: While still surmountable at room temperature, this barrier is 5x higher than the cyclobutane ring flip. This means the

      
      -substituent vector is held in its equatorial preference significantly longer than a 
      
      
      
      -substituent in cyclobutane.
2.3 Visualization of Energy Landscapes

The following diagram contrasts the simple double-well potential of cyclobutane with the coupled potential of azetidine.

EnergyLandscape cluster_cybu Cyclobutane Dynamics cluster_aze Azetidine Dynamics CB_Puck1 Pucker Up (Global Min) CB_TS Planar TS (1.45 kcal/mol) CB_Puck1->CB_TS Rapid Flip CB_Puck2 Pucker Down (Global Min) CB_TS->CB_Puck2 Az_Eq N-Equatorial (Major Conformer) Az_Inv_TS N-Inversion TS (7.2 kcal/mol) Az_Eq->Az_Inv_TS Slower Exchange Az_Ax N-Axial (Minor Conformer) Az_Inv_TS->Az_Ax

Figure 1: Comparative energy landscapes. Cyclobutane undergoes rapid, low-barrier equilibration. Azetidine exhibits a higher barrier process (N-inversion) that creates a distinct major conformer (N-equatorial).

Medicinal Chemistry Implications[1][2][6][7][8][9][10][11]
3.1 Vector Alignment & Entropy

Because the


-inversion barrier is higher, azetidine provides a more defined exit vector for substituents attached to the nitrogen.
  • Design Tip: If your SAR relies on a precise vector to reach a binding pocket residue, an

    
    -linked azetidine is superior to a cyclobutane. The cyclobutane substituent will sweep a larger cone of space (higher entropic penalty upon binding).
    
3.2 Physicochemical Profile (LogD & Solubility)

Azetidine is a powerful tool for "Solubility by Design."

  • LogP/LogD: Replacing a cyclobutane carbon with nitrogen typically lowers LogP by ~1.0–1.5 units due to the polarity of the amine/amide.

  • Solubility: The basic nitrogen (pKa ~11 for secondary amine, adjusted by substitution) can serve as a solubilizing handle. Even as an amide (neutral), the dipole moment of azetidine improves aqueous solubility compared to the lipophilic cyclobutane.

3.3 Metabolic Stability
  • Cyclobutane: Generally metabolically robust, though susceptible to P450-mediated oxidation at C-H bonds if electron-rich.

  • Azetidine: The nitrogen is a metabolic handle.

    • Risk:

      
      -oxidation or dealkylation.
      
    • Mitigation: Capping the nitrogen as a sulfonamide, urea, or electron-deficient amide eliminates basicity and blocks oxidative metabolism, while retaining the favorable vector and solubility properties.

Experimental Protocol: Measuring Inversion Barriers

To empirically verify the rigidity of a specific azetidine or cyclobutane derivative in your series, Variable Temperature (VT) NMR is the gold standard.

Protocol: Determination of Coalescence Temperature (

)

Objective: Calculate the free energy of activation (


) for the inversion process.

Materials:

  • Compound (~5-10 mg).

  • Deuterated solvent with low freezing point (e.g., CDCl

    
     for barriers > -50°C, or Toluene-
    
    
    
    / THF-
    
    
    for lower barriers).
  • 600 MHz NMR Spectrometer (preferred for signal separation).

Workflow:

  • Reference Spectrum (298 K): Acquire a standard

    
    H NMR. Identify geminal protons on the ring. In a rapidly flipping system, these may appear as averaged signals.
    
  • Cooling Phase: Lower the probe temperature in 10 K increments.

    • Target: Look for the broadening of the geminal proton signals.

  • Coalescence Point (

    
    ):  Continue cooling until the broadened peak splits into two distinct doublets (decoalescence). The temperature just before they split, where the peak is flattest and broadest, is 
    
    
    
    .
  • Slow Exchange Limit: Cool further (typically 20-30 K below

    
    ) to obtain sharp, separate signals for the distinct conformers. Record the chemical shift difference (
    
    
    
    in Hz) between the split signals.

Calculation: Use the Eyring equation approximation for equal population exchange:



  • Result: A higher

    
     indicates greater conformational rigidity.
    
Summary Comparison Table
FeatureCyclobutaneAzetidine
Primary Strain Angle Strain + Torsional StrainAngle Strain + Torsional Strain
Ring Strain Energy 26.3 kcal/mol25.4 kcal/mol
Dominant Motion Ring Puckering (Flip)Nitrogen Inversion + Puckering
Inversion Barrier Low (

1.5 kcal/mol)
Moderate (

7.2 kcal/mol)
Conformational Bias Weak (Fluxional)Stronger (

-Equatorial preference)
Vector Stability Low (High sweep volume)Medium (Defined vector)
Solubility Impact Neutral/LipophilicPositive (Polar/Basic)
Best Use Case Bioisostere for phenyl/alkyl chainsSolubilizing spacer; Rigid vector
References
  • Ring Strain & Puckering: Wiberg, K. B. "The Concept of Strain in Organic Chemistry." Angew. Chem. Int. Ed.1986 , 25, 312–322. Link

  • Azetidine Inversion Barriers: Lambert, J. B., et al. "Nitrogen Inversion in Azetidines." J. Am. Chem. Soc.1971 , 93, 933–937. Link

  • Cyclobutane Dynamics: Cremer, D. "Theoretical Determination of Molecular Structure and Conformation. 10. Geometry and Puckering Potential of Azetidine." J. Am. Chem. Soc.1977, 99, 1350.
  • Medicinal Chemistry Application: Stepan, A. F., et al. "Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the Phenyl Ring." J. Med. Chem.2012 , 55, 3414–3424. (Contextualizes small ring rigidity). Link

  • Metabolic Stability: Wuitschik, G., et al. "Oxetanes as Promising Modules in Drug Discovery." Angew. Chem. Int. Ed.2006 , 45, 7736–7739. (Comparative stability data for 4-membered rings). Link

Sources

Comparative

hERG Liability Reduction via Azetidine Bioisosteres: A Comparative Technical Guide

Content Type: Technical Comparison & Experimental Guide Target Audience: Medicinal Chemists, DMPK Scientists, and Safety Pharmacologists Executive Summary: The Azetidine Advantage In modern drug discovery, the human Ethe...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Experimental Guide Target Audience: Medicinal Chemists, DMPK Scientists, and Safety Pharmacologists

Executive Summary: The Azetidine Advantage

In modern drug discovery, the human Ether-à-go-go-Related Gene (hERG) potassium channel remains a primary antitarget due to its role in QT interval prolongation and Torsades de Pointes (TdP). Traditional saturated heterocycles—specifically piperidines and pyrrolidines —are frequent offenders in hERG inhibition due to their lipophilic bulk and basicity, which fit the channel's "trapping" pharmacophore perfectly.

This guide analyzes the azetidine ring (a four-membered nitrogen heterocycle) as a strategic bioisostere. Experimental evidence suggests that contracting the ring size from six (piperidine) to four (azetidine) significantly reduces hERG affinity by lowering lipophilicity (LogD) and reducing the steric volume necessary for hydrophobic interactions within the channel pore, often without compromising on-target potency.

Mechanistic Basis: Why Azetidines Evade hERG

To understand the safety advantage of azetidines, one must analyze the hERG pore's binding requirements versus the physicochemical properties of the heterocycle.

The hERG Pharmacophore vs. Azetidine Properties

The hERG inner cavity is large and hydrophobic, lined by aromatic residues Tyr652 and Phe656 . High-affinity blockers typically possess:

  • A Basic Amine: Protonated at physiological pH to form a cation-

    
     interaction with Tyr652.
    
  • Lipophilic Bulk: To engage in

    
    -stacking or hydrophobic packing with Phe656.
    

The Azetidine "Escape" Mechanism:

  • Reduced Lipophilicity (LogD): Azetidines are inherently less lipophilic than their piperidine counterparts. Lower LogD correlates linearly with reduced hERG IC

    
    .
    
  • Volume Contraction: The azetidine ring is planar to slightly puckered, occupying significantly less volume than the chair-conformation of a piperidine. This prevents the "snug fit" required for high-affinity trapping between the tetrameric subunits of the channel.

  • pKa Modulation: While azetidines are highly basic (pKa ~11.0), electron-withdrawing groups (e.g., 3-fluoroazetidine) can be easily added to lower pKa (<9.0), weakening the cation-

    
     interaction.
    
Visualization: Structural Interaction Pathway

The following diagram illustrates the differential binding modes of Piperidine vs. Azetidine scaffolds within the hERG pore.

hERG_Mechanism cluster_hERG hERG Channel Pore Environment cluster_Piperidine Scenario A: Piperidine Scaffold cluster_Azetidine Scenario B: Azetidine Scaffold Tyr652 Tyr652 Residues (Cation-Pi Acceptor) Block High Affinity Block (QT Prolongation Risk) Tyr652->Block Safety Low Affinity (Improved Safety Margin) Phe656 Phe656 Residues (Hydrophobic Trap) Phe656->Block Pip_Struct Piperidine Ring (Chair Conformation) Pip_Prop High Lipophilicity Large Steric Bulk Pip_Struct->Pip_Prop Pip_Prop->Tyr652 Strong Cation-Pi Pip_Prop->Phe656 Strong Pi-Stacking Az_Struct Azetidine Ring (Planar/Puckered) Az_Prop Lower LogD Reduced Volume Az_Struct->Az_Prop Az_Prop->Tyr652 Weakened Interaction Az_Prop->Phe656 Minimal Contact Az_Prop->Safety

Caption: Comparative mechanistic pathway showing how azetidine's reduced steric bulk and lipophilicity minimize interactions with key hERG gating residues (Tyr652/Phe656) compared to piperidine.

Comparative Analysis: Azetidine vs. Alternatives

The following data summarizes the impact of ring contraction on hERG liability. Data is synthesized from SAR studies involving local anesthetics (bupivacaine analogs) and kinase inhibitors.

Table 1: Head-to-Head Scaffold Comparison
FeaturePiperidine (6-membered)Pyrrolidine (5-membered)Azetidine (4-membered)Impact on hERG
Conformation Chair (Bulky)EnvelopePuckered/PlanarAzetidine reduces steric clash in pore.
Lipophilicity (

LogP)
Baseline (0)~ -0.3~ -0.8 to -1.2Critical: Lower LogP drastically reduces hERG binding.
Basicity (pKa) ~11.2~11.3~11.3 (tunable)Similar basicity, but Azetidine allows easier pKa modulation via 3-substitution (e.g., F, OH).
hERG IC

(Trend)
< 1

M
(High Risk)
1 - 10

M
> 30

M
(Low Risk)
Ring contraction correlates with safety.
Case Study Data: Bupivacaine Analogues

In a study replacing the piperidine ring of bupivacaine with spirocyclic azetidines:

  • Piperidine Parent: hERG IC

    
     = 3.2 
    
    
    
    M
  • Azetidine Analog: hERG IC

    
     > 100 
    
    
    
    M
  • Result: 30-fold improvement in safety margin while maintaining anesthetic efficacy.

Real-World Application: FDA-Approved Case Studies

Cobimetinib (Cotellic)
  • Drug Class: MEK Inhibitor (Melanoma).[1]

  • Structure: Contains a 3-fluoroazetidine moiety.

  • hERG Profile: ICngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    
    
    
    
    0.5
    
    
    M.
  • Analysis: While the IC

    
     suggests potential risk, the azetidine ring was crucial for metabolic stability. The risk is managed clinically (no significant QTc prolongation at therapeutic doses). This highlights that while azetidine reduces liability, it does not essentially eliminate it if the rest of the molecule is highly lipophilic.
    
Baricitinib (Olumiant)
  • Drug Class: JAK Inhibitor (Rheumatoid Arthritis).[2][3]

  • Structure: Features an azetidine ring linked to a sulfonamide.

  • hERG Profile: Clean profile (IC

    
     > 100 
    
    
    
    M).
  • Analysis: The combination of the polar sulfonamide and the compact azetidine ring prevents hERG trapping entirely, demonstrating the "best-case" scenario for this scaffold.

Experimental Protocols: Validating the Safety Margin

To confirm the safety advantage of an azetidine-containing lead, a robust screening cascade is required. Fluorescence polarization (FP) assays are suitable for high-throughput screening (HTS), but Automated Patch Clamp (APC) is the gold standard required for regulatory filing.

Protocol: Automated Whole-Cell Patch Clamp (QPatch/SyncroPatch)

Objective: Determine the IC


 of azetidine derivatives on hERG current (

).

Reagents & Solutions:

  • Extracellular Solution (Tyrode’s): 140 mM NaCl, 4 mM KCl, 2 mM CaCl

    
    , 1 mM MgCl
    
    
    
    , 10 mM HEPES, 5 mM Glucose (pH 7.4).
  • Intracellular Solution: 120 mM KCl, 5.374 mM CaCl

    
    , 1.75 mM MgCl
    
    
    
    , 10 mM HEPES, 10 mM EGTA, 4 mM Na
    
    
    -ATP (pH 7.2).
  • Positive Control: E-4031 (Known hERG blocker).

Step-by-Step Workflow:

  • Cell Preparation:

    • Use CHO or HEK293 cells stably expressing Kv11.1 (hERG).

    • Harvest cells at 70-80% confluence using Detachin (avoid trypsin to preserve channel integrity).

    • Resuspend in serum-free medium at

      
       cells/mL.
      
  • Seal Formation (Giga-Ohm):

    • Dispense cells into the APC chip.

    • Apply suction to achieve a seal resistance > 200 M

      
       (ideally > 1 G
      
      
      
      ).
    • Perform "break-in" to establish whole-cell configuration.

  • Voltage Protocol (The "Step-Ramp"):

    • Holding Potential: -80 mV.

    • Depolarization: Step to +40 mV for 2 seconds (activates and rapidly inactivates channels).

    • Repolarization: Ramp back to -50 mV over 2 seconds (removes inactivation, revealing the tail current).

    • Frequency: Repeat every 10-15 seconds to monitor stability.

  • Compound Application:

    • Run vehicle (0.1% DMSO) for 3 minutes to establish baseline (

      
      ).
      
    • Apply test compound (Azetidine derivative) at increasing concentrations (e.g., 0.1, 1, 10, 30

      
      M).
      
    • Incubate each concentration for 5 minutes or until steady-state block is achieved.

  • Data Analysis:

    • Measure the peak tail current amplitude at -50 mV.

    • Calculate fractional block:

      
      .
      
    • Fit data to the Hill equation to derive IC

      
      .
      
Visualization: Screening Cascade

Screening_Workflow cluster_Tier1 Tier 1: In Silico & Binding cluster_Tier2 Tier 2: Functional (In Vitro) cluster_Tier3 Tier 3: Safety Margin Start Compound Library (Azetidine Analogs) Calc LogD / pKa Calculation (Target: LogD < 3) Start->Calc Binding [3H]-Dofetilide Displacement (Single Point @ 10µM) Calc->Binding Filter High LogD APC Automated Patch Clamp (QPatch/SyncroPatch) Determination of IC50 Binding->APC Hits < 50% Inhibition Margin Calculate Safety Margin (hERG IC50 / Free Cmax) APC->Margin IC50 Data Decision Go / No-Go Decision (Target Margin > 30x) Margin->Decision

Caption: Integrated screening workflow for azetidine-containing candidates, prioritizing early elimination of high-lipophilicity compounds before functional patch clamp validation.

References

  • FDA Center for Drug Evaluation and Research. (2015). Application Number: 206192Orig1s000 (Cobimetinib) Pharmacology Review. Retrieved from [Link]

  • Efthymiou, M., et al. (2025). Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic.[4] ChemRxiv. Retrieved from [Link]

  • Zhang, X., et al. (2011).[5] Overcoming hERG activity in the discovery of a series of 4-azetidinyl-1-aryl-cyclohexanes as CCR2 antagonists.[5] Bioorganic & Medicinal Chemistry Letters.[5] Retrieved from [Link]

  • Drug Hunter. (2024).[6] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks.[6] Retrieved from [Link]

  • Markham, A., & Keam, S. J. (2016). Baricitinib: First Global Approval. Drugs.[7][2][5][6][8][9][10][11][12][13] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(Azetidin-3-yl)-5-fluoropyridine proper disposal procedures

This guide outlines the technical protocols for the safe containment, classification, and disposal of 3-(Azetidin-3-yl)-5-fluoropyridine (and its hydrochloride salts). Notice: This compound contains a strained azetidine...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical protocols for the safe containment, classification, and disposal of 3-(Azetidin-3-yl)-5-fluoropyridine (and its hydrochloride salts).

Notice: This compound contains a strained azetidine ring and a fluorinated pyridine motif. Improper handling can lead to uncontrolled ring-opening reactions or the release of Hydrogen Fluoride (HF) gas during thermal decomposition.

Part 1: Hazard Profiling & Chemical Behavior

Before disposal, you must classify the material based on its reactive groups. This molecule is not just "organic waste"; it is a halogenated, basic heterocycle .

ParameterTechnical CharacteristicImpact on Disposal
Chemical Structure 3-(Azetidin-3-yl)-5-fluoropyridineSecondary Amine (Azetidine): Basic, potential for exothermic reaction with acids.Fluorine (C-F): Generates HF upon combustion.[1]
GHS Classification Irritant (Skin/Eye), Acute Tox.[2] (Oral)Must be handled as Hazardous Chemical Waste .
Reactivity Strained Ring (Azetidine) Susceptible to acid-catalyzed ring opening. Do not mix with strong acids in waste streams.
Physical State Solid (typically HCl salt) or Viscous OilSolids require different packaging than liquid solutions.

Part 2: Pre-Disposal Stabilization & Segregation

Core Directive: Never dispose of this compound down the drain. The azetidine ring is metastable; exposure to acidic waste streams can trigger rapid decomposition.

Segregation Logic (The "Amine Rule")

Because 3-(Azetidin-3-yl)-5-fluoropyridine is basic, it must be segregated from acidic waste to prevent heat generation and spattering.

SegregationLogic cluster_0 Critical Incompatibility Safe Safe Action Action Safe->Action Classify Stream Risk Risk Risk->Safe NO: Proceed to Segregation Risk->Risk YES: STOP. Exothermic Risk! Action->Safe Stream A: Solid Hazardous Waste Action->Safe Stream B: Basic/Organic Liquid (Halogenated) Action->Risk Mixed with Acids? Decision Decision Decision->Action Solid / Pure Decision->Action Solution (Liquid) Start Waste: 3-(Azetidin-3-yl)-5-fluoropyridine Start->Decision Assess pH/State

Figure 1: Segregation logic flow. The critical control point is avoiding contact with acidic waste streams to prevent exothermic ring-opening.

Part 3: Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Waste (Pure Substance)

Applicable for: Expired shelf stocks, contaminated weighing boats, solid spill cleanup residues.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling:

    • Primary Label: "Hazardous Waste - Solid."

    • Constituents: Write "3-(Azetidin-3-yl)-5-fluoropyridine, 100%."

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Packing:

    • Place the original vial/container inside the waste jar (overpacking).

    • If loose powder, transfer carefully using a disposable spatula to avoid dust generation.

  • Sealing: Cap tightly. Wipe the exterior with a damp paper towel (dispose of towel in the same jar).

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: HPLC waste, reaction solvents containing the product.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste container (usually HDPE or Safety Can).

  • Halogenated Status:

    • Because the molecule contains Fluorine , this entire waste stream is technically Halogenated .

    • Protocol: Pour into the "Halogenated Organic Solvents" carboy.

    • Note: Even if dissolved in non-halogenated solvents (like Methanol), the presence of the fluorinated solute often dictates the "Halogenated" classification for incineration purposes.

  • pH Check:

    • If the solution was acidified during workup (e.g., TFA salts), ensure the pH is not extremely low (<2) before adding to a general organic waste container, or use a dedicated "Acidic Organic" stream if your facility separates them.

    • Ideal: Neutral or Basic Organic waste stream.

Part 4: Regulatory & Logistics (RCRA/EPA)

In the United States, this compound does not have a specific "P" or "U" list code. However, it is regulated based on its characteristics.[1]

Regulatory CategoryClassificationAction Required
EPA Waste Code Not Listed (likely)Classify as "Hazardous Waste" due to toxicity/irritability.
Characteristic Toxic (if TCLP fails)Dispose via incineration.
Incineration Note Fluorinated The destruction facility must be capable of scrubbing HF (Hydrogen Fluoride) gases. Do not autoclave (autoclaving fluorinated compounds can corrode the chamber).

Part 5: Emergency Spill Procedures

If 3-(Azetidin-3-yl)-5-fluoropyridine is spilled outside a containment device:

  • Evacuate & Ventilate: The dust is a respiratory irritant. Clear the immediate area.[2][3][4][5]

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Liquids: Cover with an inert absorbent (Vermiculite or Sand).[5][6] Do not use sawdust (combustible).

    • Solids: Cover with a wet paper towel to prevent dust dispersal, then scoop up.

  • Decontamination:

    • Wipe the surface with a mild soap/water solution.

    • Advanced: A dilute (5%) sodium bicarbonate solution can be used to ensure any trace acid salts are neutralized, protecting the surface.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste container described in Scenario A.

References

  • Enamine. (2021). Safety Data Sheet: N-[3-(5-fluoropyridin-2-yl)azetidin-3-yl]acetamide dihydrochloride. Retrieved from

  • Sigma-Aldrich. (2025).[7] Safety Data Sheet: 3-Fluoro-3-(fluoromethyl)azetidine hydrochloride. Retrieved from

  • National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from

  • University of Pennsylvania (EHRS). (2024). Guidelines for Segregating and Combining Chemical Wastes. Retrieved from

  • Fisher Scientific. (2012). Safety Data Sheet: 3-Fluoroazetidine hydrochloride. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Azetidin-3-yl)-5-fluoropyridine
Reactant of Route 2
3-(Azetidin-3-yl)-5-fluoropyridine
© Copyright 2026 BenchChem. All Rights Reserved.